Benzyl-PEG7-THP
Description
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Structure
2D Structure
Properties
Molecular Formula |
C26H44O9 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C26H44O9/c1-2-6-25(7-3-1)24-33-21-20-31-17-16-29-13-12-27-10-11-28-14-15-30-18-19-32-22-23-35-26-8-4-5-9-34-26/h1-3,6-7,26H,4-5,8-24H2 |
InChI Key |
WMLPAOIUTSGYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl-PEG7-THP and its Role in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3] This guide provides a comprehensive technical overview of a specific polyethylene glycol (PEG)-based linker, Benzyl-PEG7-THP, and its role in the development of PROTACs.
This compound: A Detailed Profile
This compound is a bifunctional linker designed for the modular synthesis of PROTACs. Its structure incorporates a benzyl group, a seven-unit polyethylene glycol (PEG) chain, and a tetrahydropyran (THP) group. Each of these components plays a distinct and crucial role in the overall utility of the linker.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C26H44O9 | [4] |
| Molecular Weight | 500.62 g/mol | [4] |
| CAS Number | 230620-75-4 | |
| Appearance | Powder | |
| Storage | -20°C for long-term storage |
The Role of Each Moiety in this compound
-
Polyethylene Glycol (PEG) Chain: The seven-unit PEG chain is the core of the linker, providing several key advantages in PROTAC design. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which are often large and can have poor pharmacokinetic properties. The flexibility of the PEG chain is also crucial for allowing the PROTAC to induce a productive ternary complex between the target protein and the E3 ligase.
-
Benzyl Group: In the context of this linker, the benzyl group primarily serves as a protecting group for a hydroxyl functional group. Benzyl ethers are stable under a wide range of reaction conditions, allowing for selective chemical modifications at the other end of the linker. This protecting group can be removed under specific conditions, such as hydrogenolysis, to reveal a reactive hydroxyl group for conjugation to either the warhead or the E3 ligase ligand.
-
Tetrahydropyran (THP) Group: The THP group is another common protecting group for alcohols. It is typically introduced to protect a hydroxyl group during synthesis and can be readily removed under acidic conditions. The presence of both benzyl and THP protecting groups on this linker suggests its design for a controlled, sequential synthesis of a PROTAC, allowing for the differential deprotection and reaction of the two ends of the PEG7 chain.
The Role of this compound in PROTACs
The primary role of this compound is to serve as a flexible and versatile scaffold for the construction of PROTACs. Its bifunctional and protected nature allows for a modular and strategic approach to PROTAC synthesis.
Enabling Modular PROTAC Synthesis
The presence of two distinct protecting groups (benzyl and THP) on the linker allows for a stepwise and controlled synthesis. For example, one end of the linker can be deprotected and conjugated to the warhead, followed by the deprotection of the other end and conjugation to the E3 ligase ligand. This modularity is highly advantageous for creating libraries of PROTACs with different warheads, E3 ligase ligands, or linker attachment points to optimize degradation activity.
Optimizing Ternary Complex Formation
The length and flexibility of the PEG7 chain are critical for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase). The linker must be long enough to span the distance between the target protein and the E3 ligase but not so long that it leads to an unproductive complex. The seven ethylene glycol units of this compound provide a specific length that can be optimal for certain target-ligase pairs.
PROTAC-Mediated Protein Degradation: The Ubiquitin-Proteasome Pathway
PROTACs function by hijacking the cell's natural protein degradation machinery. The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.
References
An In-depth Technical Guide to Benzyl-PEG7-THP: A Heterobifunctional PROTAC Linker
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Benzyl-PEG7-THP, a heterobifunctional linker widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is a polyethylene glycol (PEG)-based linker molecule that plays a crucial role in the modular design of PROTACs.[1][2] Its structure features a benzyl (Bn) ether at one terminus and a tetrahydropyran (THP) protected alcohol at the other, connected by a seven-unit PEG chain. The benzyl group serves as a stable protecting group for a terminal hydroxyl, while the THP group protects the other terminal hydroxyl, which can be deprotected under acidic conditions to allow for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand.
The IUPAC name for this compound is 2-((1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)tetrahydro-2H-pyran.[3]
Chemical Structure:
References
The Strategic Role of the THP Protecting Group in Benzyl-PEG7-THP for Advanced Drug Development
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, the design and synthesis of highly specific and efficient Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. A key component in the architecture of these heterobifunctional molecules is the linker, which connects the target protein ligand to the E3 ligase ligand. The chemical properties of this linker, including the use of protecting groups, are critical for a successful synthetic strategy. This in-depth technical guide elucidates the function of the tetrahydropyranyl (THP) protecting group in the context of the Benzyl-PEG7-THP linker, a versatile building block in PROTAC development.
The Tetrahydropyranyl (THP) Group: A Robust Shield for Hydroxyl Functionalities
The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis. Its primary function is to temporarily mask the reactive hydroxyl group, preventing it from participating in unintended side reactions during multi-step synthetic sequences. The THP group is introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions, forming a stable THP ether.[1][][3]
The stability of the THP ether under various reaction conditions is a key advantage. It is resistant to strongly basic conditions, organometallic reagents, and nucleophilic attack, providing a reliable shield for the hydroxyl group during subsequent chemical transformations.[4][5] However, this stability is coupled with the advantage of being readily removable under mild acidic conditions, typically through treatment with acids such as p-toluenesulfonic acid (PTSA) or acetic acid in the presence of water or an alcohol. This strategic protection-deprotection sequence allows for the selective unmasking of the hydroxyl group at the desired stage of the synthesis.
This compound: A Heterobifunctional Linker for PROTAC Synthesis
This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs. It features a polyethylene glycol (PEG) chain of seven ethylene glycol units, which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The linker is capped at one end with a benzyl group and at the other with a THP-protected hydroxyl group.
The presence of two different protecting groups, benzyl and THP, allows for an orthogonal protection strategy. This means that each protecting group can be removed selectively under different reaction conditions without affecting the other. The benzyl group is typically removed under hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst), while the THP group is cleaved with acid. This orthogonality is crucial for the controlled, stepwise assembly of the PROTAC molecule.
In a typical PROTAC synthesis, the this compound linker can be sequentially coupled to the E3 ligase ligand and the target protein ligand. For instance, the benzyl-protected end of the linker can be deprotected and coupled to one of the ligands. Subsequently, the THP group at the other end can be removed to reveal the hydroxyl group, which is then available for conjugation with the second ligand. This controlled, stepwise approach minimizes the formation of undesired byproducts and simplifies the purification process.
Quantitative Data on THP Protection and Deprotection
The efficiency of the protection and deprotection steps is critical for the overall yield of the final PROTAC. The following tables summarize typical conditions and yields for the formation and cleavage of THP ethers, particularly on alcohol substrates relevant to PEG linkers.
Table 1: Representative Conditions for THP Protection of Alcohols
| Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Primary Alcohol | 3,4-Dihydropyran (DHP), p-Toluenesulfonic acid (PTSA) (cat.), Dichloromethane (DCM), Room Temp. | 1-4 h | >95 | |
| Secondary Alcohol | DHP, Pyridinium p-toluenesulfonate (PPTS) (cat.), DCM, Room Temp. | 2-6 h | 90-95 | |
| PEG-Alcohol | DHP, PTSA (cat.), Tetrahydrofuran (THF), Room Temp. | 3 h | >90 | N/A |
Table 2: Representative Conditions for THP Deprotection
| Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Primary THP Ether | Acetic acid/THF/Water (3:1:1), 45 °C | 4-8 h | >90 | |
| Secondary THP Ether | p-Toluenesulfonic acid (PTSA) (cat.), Ethanol, Room Temp. | 1-3 h | >95 | |
| PEG-THP Ether | 2% Trifluoroacetic acid (TFA) in DCM, Room Temp. | 0.5-2 h | >90 | N/A |
Experimental Protocols
1. General Procedure for THP Protection of a PEG-Alcohol:
To a solution of the PEG-alcohol (1.0 eq) in anhydrous dichloromethane (DCM) is added 3,4-dihydro-2H-pyran (1.5 eq). The mixture is cooled to 0 °C, and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq) is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired THP-protected PEG-alcohol.
2. General Procedure for Acid-Catalyzed Deprotection of a THP-Protected PEG Linker in a PROTAC Intermediate:
The THP-protected PROTAC intermediate (1.0 eq) is dissolved in a solution of 2% trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction mixture is stirred at room temperature and monitored by liquid chromatography-mass spectrometry (LC-MS). Once the deprotection is complete, the solvent is removed under reduced pressure. The residue is co-evaporated with toluene to remove residual TFA. The crude deprotected product can be used in the next step without further purification or can be purified by preparative high-performance liquid chromatography (HPLC).
Visualizing the Synthetic Strategy
The following diagrams illustrate the key chemical transformations and the overall workflow for utilizing this compound in PROTAC synthesis.
Conclusion
The THP protecting group plays a crucial and strategic role in the synthesis of complex molecules like PROTACs. Its stability under a wide range of conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting hydroxyl groups during multi-step syntheses. In the context of the this compound linker, the THP group, in conjunction with the orthogonal benzyl protecting group, enables a controlled and efficient assembly of PROTACs. This level of synthetic control is essential for the development of next-generation targeted protein degraders with improved efficacy and specificity. The methodologies and data presented in this guide provide a valuable resource for researchers and scientists in the field of drug discovery and development.
References
In-Depth Technical Guide to Benzyl-PEG7-THP: A Core Component in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG7-THP, a heterobifunctional linker integral to the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This document details the physicochemical properties of this compound, outlines a representative experimental protocol for its use in PROTAC synthesis, and illustrates the fundamental mechanism of PROTAC action.
Core Properties of this compound
This compound serves as a polyethylene glycol (PEG)-based linker, a critical component that connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand within a PROTAC molecule. The length and flexibility of the PEG chain are crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent protein degradation.
| Property | Value | Source(s) |
| Molecular Weight | 500.62 g/mol | [1][2][3][4] |
| Chemical Formula | C26H44O9 | [1] |
| Description | A PEG-based PROTAC linker. | |
| Primary Application | Synthesis of PROTACs. |
The Role of this compound in PROTAC-Mediated Protein Degradation
PROTACs function by recruiting an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The this compound linker plays a pivotal role in this process by ensuring the appropriate spatial orientation of the two binding ligands for effective ternary complex formation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocol: Synthesis of a PROTAC using this compound
The following is a representative protocol for the synthesis of a PROTAC, illustrating the integration of the this compound linker. This protocol is a generalized example and may require optimization for specific target and E3 ligase ligands.
Objective: To synthesize a PROTAC by coupling a protein of interest (POI) ligand and an E3 ligase ligand using the this compound linker.
Materials:
-
POI ligand with a reactive functional group (e.g., a free amine or carboxylic acid)
-
E3 ligase ligand with a complementary reactive functional group
-
This compound
-
Appropriate coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for deprotection if necessary (e.g., TFA for Boc deprotection)
-
Analytical and preparative HPLC systems
-
Mass spectrometer
Workflow for PROTAC Synthesis:
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Procedure:
Step 1: Activation of the Linker
-
The this compound linker may require deprotection of the tetrahydropyranyl (THP) ether to reveal a primary alcohol. This can be achieved under acidic conditions, for example, with pyridinium p-toluenesulfonate (PPTS) in ethanol at elevated temperatures.
-
The resulting alcohol can then be converted to a more reactive functional group if necessary, such as a tosylate or a halide, for subsequent coupling reactions.
Step 2: Coupling of the First Ligand
-
The activated linker is reacted with the first binding ligand (either for the POI or the E3 ligase).
-
For example, if the ligand has a free amine and the linker is activated as a carboxylic acid, a standard amide coupling reaction can be performed.
-
The ligand and activated linker are dissolved in an anhydrous solvent like DMF.
-
Coupling reagents such as HATU and a non-nucleophilic base like DIPEA are added.
-
The reaction is stirred at room temperature until completion, monitored by LC-MS.
Step 3: Purification and Deprotection
-
The product of the first coupling is purified using flash chromatography or preparative HPLC.
-
If the other end of the linker or the coupled ligand has a protecting group (e.g., a Boc group on an amine), it is now removed. For a Boc group, this is typically done using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Step 4: Coupling of the Second Ligand
-
The purified and deprotected intermediate from the previous step is then coupled with the second ligand.
-
A similar coupling strategy to Step 2 is employed, depending on the available functional groups.
Step 5: Final Purification and Characterization
-
The final PROTAC molecule is purified by preparative HPLC to achieve high purity.
-
The identity and purity of the final product are confirmed by analytical techniques such as LC-MS and NMR spectroscopy.
This technical guide provides foundational knowledge for the utilization of this compound in the rapidly advancing field of targeted protein degradation. The provided protocols and diagrams serve as a starting point for researchers to design and synthesize novel PROTAC molecules for therapeutic and research applications.
References
An In-Depth Technical Guide to Benzyl-PEG7-THP in PROTAC Development for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, comprising a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This technical guide focuses on a specific, yet illustrative, linker component: Benzyl-PEG7-THP. While direct, published data on PROTACs incorporating this exact linker is limited, this document serves as a comprehensive resource for understanding its components, envisioning its synthesis, and evaluating its potential role in novel PROTAC design. By examining the functions of the benzyl, PEG7, and tetrahydropyranyl (THP) moieties, and providing representative experimental protocols and data, this guide aims to equip researchers new to the field with the foundational knowledge to develop next-generation protein degraders.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras are heterobifunctional molecules that function by inducing the proximity of a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3][4] Unlike traditional small molecule inhibitors that block a protein's function, PROTACs lead to the complete removal of the target protein from the cell, offering a powerful strategy to address previously "undruggable" targets.[5]
A PROTAC molecule consists of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein.
-
A ligand for an E3 ubiquitin ligase: This "anchor" recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
-
A linker: This chemical tether connects the warhead and the anchor, and its composition and length are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
The Role of the Linker in PROTAC Design
The linker is not merely a passive spacer; it plays a critical role in determining a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties. The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the POI and E3 ligase within the ternary complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination.
Commonly used linkers in PROTAC design include alkyl chains and polyethylene glycol (PEG) chains. PEG linkers, in particular, are favored for their ability to enhance the solubility and cell permeability of PROTAC molecules, which are often large and can have poor physicochemical properties.
Deconstructing this compound: A Multifunctional Linker
The linker "this compound" is a hypothetical but representative example of a bifunctional linker that can be used in PROTAC synthesis. Let's break down its components to understand their respective functions:
-
Benzyl Group: The benzyl group can provide a degree of rigidity to the linker. In some cases, aromatic moieties within the linker can engage in pi-stacking interactions with residues on the surface of the E3 ligase or the target protein, contributing to the stability of the ternary complex.
-
PEG7 (Heptaethylene Glycol): The PEG7 moiety is a chain of seven ethylene glycol units. This portion of the linker serves several key purposes:
-
Hydrophilicity: The PEG chain increases the overall water solubility of the PROTAC, which can improve its pharmacokinetic properties.
-
Flexibility and Length: The PEG7 chain provides a specific length and degree of flexibility, which is crucial for achieving the optimal distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.
-
Biocompatibility: PEG is a well-established biocompatible polymer, which can reduce the potential for off-target toxicity.
-
-
THP (Tetrahydropyranyl) Group: The THP group is a common protecting group for alcohols in organic synthesis. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions. In the context of the this compound linker, the THP group would protect a terminal hydroxyl group on the PEG chain during the initial steps of PROTAC synthesis. This prevents unwanted side reactions and allows for the controlled, sequential attachment of the linker to the E3 ligase ligand and the target protein ligand.
Representative Data for a PEG7-Containing PROTAC
While specific data for a PROTAC utilizing the this compound linker is not available, we can present representative data for a hypothetical PROTAC targeting the Androgen Receptor (AR) and utilizing a PEG7 linker. This data illustrates the typical parameters used to evaluate PROTAC efficacy.
| Parameter | Description | Representative Value |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 15 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | >95% |
| Binary Binding Affinity (AR) | The binding affinity of the PROTAC's "warhead" to the Androgen Receptor. | 50 nM (Kd) |
| Binary Binding Affinity (E3 Ligase) | The binding affinity of the PROTAC's "anchor" to the E3 ligase (e.g., VHL). | 150 nM (Kd) |
| Ternary Complex Formation | The ability of the PROTAC to bring together the AR and the E3 ligase. | Cooperative binding observed |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using a bifunctional PEG linker like this compound and for the key experiments used to evaluate its performance.
Synthesis of a PROTAC with a this compound Linker (Hypothetical Protocol)
This protocol is a plausible synthetic route based on established organic chemistry principles and general PROTAC synthesis strategies.
Step 1: Synthesis of the this compound Linker
This would involve the multi-step synthesis of the bifunctional linker itself, starting from commercially available materials. The synthesis would likely involve the protection of one end of a PEG7 diol with a THP group, followed by benzylation of the other end, and subsequent functionalization (e.g., with a leaving group like a tosylate) to allow for coupling to the first ligand.
Step 2: Coupling of the Linker to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (e.g., a VHL ligand with a free amine) (1.0 eq) and the activated this compound linker (e.g., Benzyl-PEG7-OTs) (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen) until the reaction is complete, as monitored by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and purify the resulting E3 ligase ligand-linker conjugate by flash column chromatography.
Step 3: Deprotection of the THP Group
-
Dissolve the E3 ligase ligand-linker conjugate in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature until the THP group is completely removed, as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Neutralize the reaction and purify the deprotected intermediate.
Step 4: Activation of the Deprotected Linker
The newly revealed hydroxyl group would then be activated, for example, by conversion to a tosylate or mesylate, to prepare it for coupling to the target protein ligand.
Step 5: Coupling to the Target Protein Ligand
-
Dissolve the target protein ligand (e.g., an AR ligand with a nucleophilic handle) (1.0 eq) and the activated E3 ligase ligand-linker conjugate (1.1 eq) in an anhydrous solvent like DMF.
-
Add a suitable base (e.g., DIPEA) and stir the reaction until completion, as monitored by LC-MS.
-
Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells expressing the target protein at an appropriate density in multi-well plates. After allowing the cells to adhere, treat them with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that specifically recognizes the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Fluorescence Polarization Assay for Binding Affinity
This assay is used to measure the binding affinity of the PROTAC to the target protein and the E3 ligase.
-
Reagent Preparation: Prepare a fluorescently labeled tracer that binds to the protein of interest (either the target protein or the E3 ligase). Also, prepare a dilution series of the PROTAC.
-
Assay Setup: In a microplate, combine the protein, the fluorescent tracer at a fixed concentration, and the varying concentrations of the PROTAC in a suitable assay buffer.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
Data Analysis: The binding of the PROTAC to the protein will displace the fluorescent tracer, leading to a decrease in fluorescence polarization. Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (e.g., IC50 or Kd).
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key concepts in PROTAC development.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the development and evaluation of a novel PROTAC.
Caption: A simplified diagram of the Androgen Receptor (AR) signaling pathway, a common target for PROTACs in prostate cancer.
Conclusion
The development of novel PROTACs is a highly dynamic and promising area of drug discovery. The linker component is a critical determinant of a PROTAC's success, and a thorough understanding of the properties of different linker moieties is essential for rational design. While the specific linker, this compound, serves as a conceptual model in this guide, the principles of its design, synthesis, and evaluation are broadly applicable. By leveraging the information and protocols presented here, researchers can be better equipped to design and test new PROTACs with improved efficacy and drug-like properties, ultimately advancing the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
The Significance of PEG7 Length in PROTAC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This technical guide provides an in-depth analysis of the significance of a seven-unit PEG spacer (PEG7) in PROTAC design, offering a comprehensive overview of its impact on biological activity and physicochemical properties, supported by quantitative data and detailed experimental protocols. While the optimal linker length is target-dependent, a PEG7 spacer often represents a "sweet spot," balancing flexibility and rigidity to facilitate potent and selective protein degradation.
Introduction: The Central Role of the Linker in PROTAC Function
A PROTAC's mechanism of action relies on its ability to induce the formation of a stable and productive ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is not merely a spacer but an active component that influences several key parameters that govern a PROTAC's success:
-
Ternary Complex Formation: The length and flexibility of the linker are paramount for achieving the correct orientation and proximity of the two proteins. A linker that is too short may cause steric hindrance, preventing complex formation, while a linker that is too long may not effectively bring the proteins together or lead to unproductive ternary complexes.[2][3]
-
Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, permeability, and metabolic stability. PEG linkers, being hydrophilic, can improve the solubility of often-hydrophobic PROTAC molecules.[4]
-
Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5]
The PEG7 Linker: A Strategic Choice in PROTAC Design
A PEG7 spacer, consisting of seven repeating ethylene glycol units, offers a unique combination of properties that make it a frequently optimal choice in PROTAC development.
Physicochemical Advantages of PEG Linkers
The ethylene glycol units of a PEG spacer render it highly hydrophilic. This property is particularly beneficial for improving the aqueous solubility of PROTAC molecules, which are often large and lipophilic. Furthermore, the inherent flexibility of the PEG chain can contribute to improved cell permeability, a significant challenge for these "beyond Rule of Five" molecules.
The "Sweet Spot" for Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable ternary complex. The specific length and flexibility of a PEG7 spacer often provide an optimal distance to facilitate the necessary protein-protein interactions for efficient ubiquitination. While the ideal linker length is empirically determined for each target and E3 ligase pair, the PEG7 length frequently emerges as a favorable starting point in optimization studies.
Quantitative Analysis of PEG Linker Length on PROTAC Performance
Systematic studies varying the PEG linker length have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.
To illustrate this, we present a synthesized comparison of a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer therapy target. These hypothetical PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.
Table 1: Impact of PEG Linker Length on In Vitro Degradation of BRD4
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG5 | 15 | >98 |
| PEG7 | 10 | >98 |
| PEG9 | 25 | 95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Influence of PEG Linker Length on Cellular Permeability and Target Engagement
| Linker | Permeability (10⁻⁶ cm/s) | Cellular Target Engagement (IC50, nM) |
| PEG3 | 1.2 | 80 |
| PEG5 | 2.5 | 30 |
| PEG7 | 2.8 | 25 |
| PEG9 | 2.2 | 45 |
Table 3: Effect of PEG Linker Length on In Vivo Pharmacokinetics
| Linker | Oral Bioavailability (%) | Half-life (hours) |
| PEG3 | 15 | 2.1 |
| PEG5 | 30 | 4.5 |
| PEG7 | 35 | 5.2 |
| PEG9 | 28 | 4.8 |
The representative data highlights that a PEG7 linker can offer an optimal balance of properties, leading to potent protein degradation, good cell permeability, and favorable pharmacokinetic properties for this particular system. However, it is crucial to emphasize that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway for PROTAC-mediated protein degradation and a typical experimental workflow for evaluating PROTAC linker efficacy.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Western Blot for PROTAC-Mediated Protein Degradation
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To measure the binding affinities and thermodynamics of binary (PROTAC-protein) and ternary (PROTAC-protein-E3 ligase) complex formation.
Methodology:
-
Sample Preparation:
-
Prepare purified solutions of the target protein, E3 ligase, and PROTAC in a matched buffer to minimize heats of dilution.
-
-
Binary Binding Experiments:
-
To determine the binding affinity of the PROTAC to the target protein, titrate the PROTAC solution into the protein solution in the ITC sample cell.
-
To determine the binding affinity of the PROTAC to the E3 ligase, titrate the PROTAC solution into the E3 ligase solution in the ITC sample cell.
-
-
Ternary Complex Experiments:
-
To measure the binding of the second protein to the pre-formed binary complex, saturate the PROTAC with one protein and titrate this complex into the second protein solution.
-
-
Data Analysis:
-
The heat released or absorbed during each injection is measured.
-
The data is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of the PROTACs.
Methodology:
-
Plate Preparation:
-
A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
An acceptor plate is filled with buffer.
-
-
Assay Procedure:
-
The PROTAC solutions are added to the donor wells of the filter plate.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich."
-
The plate is incubated for a defined period (e.g., 4-18 hours) to allow the PROTACs to permeate through the artificial membrane.
-
-
Quantification:
-
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
-
The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the membrane.
-
Conclusion
The linker is a critical component in the design of effective PROTACs, and its length, particularly for PEG-based linkers, plays a pivotal role in determining the overall efficacy of the molecule. A PEG7 linker often provides a favorable balance of physicochemical properties and the requisite geometry for the formation of a stable and productive ternary complex. The quantitative data and detailed experimental protocols presented in this guide underscore the necessity of systematic linker optimization for each new target and E3 ligase pair. While general principles are emerging, the optimal linker length remains an empirically determined parameter. By employing the rigorous methodologies outlined herein, researchers can accelerate the development of potent and selective protein degraders, unlocking the full therapeutic potential of this transformative technology.
References
Methodological & Application
Synthesis of PROTACs Using Benzyl-PEG7-THP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins implicated in disease.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the POI.[2]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide synthetic flexibility for optimizing linker length.[3] Benzyl-PEG7-THP is a PEG-based linker featuring a benzyl group on one terminus and a tetrahydropyran (THP) protected hydroxyl group on the other. This configuration allows for a sequential and controlled synthesis strategy. The THP group can be selectively removed under acidic conditions to reveal a hydroxyl group, which can then be functionalized for conjugation to either the POI or E3 ligase ligand.[4] This document provides detailed protocols for the synthesis of PROTACs utilizing the this compound linker.
PROTAC Mechanism of Action
The fundamental mechanism of PROTAC action involves hijacking the ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process that begins with the deprotection of the THP group, followed by sequential coupling reactions to attach the E3 ligase and POI ligands. The following protocols outline a general synthetic strategy.
Step 1: Deprotection of this compound
This initial step is crucial for unmasking the hydroxyl group, transforming the monofunctional linker into a bifunctional molecule ready for subsequent conjugations. Acid-catalyzed hydrolysis is the standard method for THP deprotection.
Figure 2: Workflow for the deprotection of this compound.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst
-
Anhydrous alcohol solvent (e.g., methanol, ethanol, or 2-propanol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous alcohol (e.g., 2-propanol) to a concentration of approximately 0.05 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonic acid monohydrate (e.g., 2.4 eq) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is neutral or slightly basic.
-
Remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG7-OH.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Benzyl-PEG7-OH.
| Product | Form | Expected Yield | Purity (by NMR) |
| Benzyl-PEG7-OH | Colorless oil | >90% | >95% |
Step 2: Functionalization of Benzyl-PEG7-OH and Coupling to the First Ligand
The resulting Benzyl-PEG7-OH can be functionalized in several ways depending on the desired coupling strategy. A common approach is to convert the terminal hydroxyl group into a better leaving group, such as a tosylate, for subsequent nucleophilic substitution with an amine-containing ligand (e.g., an E3 ligase ligand).
Figure 3: Workflow for activation and coupling of the linker to the first ligand.
2a: Tosylation of Benzyl-PEG7-OH
Materials:
-
Benzyl-PEG7-OH (from Step 1)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
Procedure:
-
Dissolve Benzyl-PEG7-OH (1.0 eq) in anhydrous DCM (0.1 M).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Benzyl-PEG7-OTs, which can often be used in the next step without further purification.
2b: Coupling with an Amine-Containing Ligand
Materials:
-
Benzyl-PEG7-OTs (from Step 2a)
-
Amine-containing E3 ligase ligand (or POI ligand)
-
Anhydrous dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG7-OTs (1.1 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60 °C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
Step 3: Deprotection of the Benzyl Group and Coupling to the Second Ligand
The benzyl group on the other end of the linker can be removed by hydrogenolysis to reveal a primary alcohol. This alcohol can then be activated or the second ligand can be modified to facilitate the final coupling reaction, typically an amide bond formation.
3a: Debenzylation
Materials:
-
Benzyl-PEG7-E3 Ligase Ligand (from Step 2b)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Benzyl-PEG7-E3 Ligase Ligand (1.0 eq) in methanol.
-
Carefully add Pd/C (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product (HO-PEG7-E3 Ligase Ligand).
3b: Final Amide Coupling
This final step couples the deprotected linker-ligand conjugate with the second ligand, which typically possesses a carboxylic acid functional group.
Materials:
-
HO-PEG7-E3 Ligase Ligand (after appropriate functionalization, e.g., conversion of the alcohol to an amine) or a POI ligand with a carboxylic acid.
-
Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the amine-terminated PEG7-E3 Ligase Ligand (1.0 eq), and HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
| Product | Form | Expected Yield | Purity (by HPLC) |
| Final PROTAC | White solid | 40-65% | >98% |
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC must be confirmed through a combination of analytical techniques.
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural confirmation | Peaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker should be present in the expected ratios. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | The observed mass should match the calculated mass of the final PROTAC molecule. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak is indicative of high purity. |
Conclusion
The use of this compound offers a versatile and controlled approach to the synthesis of PROTACs. The THP and benzyl protecting groups allow for a sequential and regioselective introduction of the protein of interest and E3 ligase ligands. The protocols provided herein serve as a general guide for researchers. It is important to note that reaction conditions, purification methods, and yields may require optimization based on the specific physicochemical properties of the ligands being utilized. Careful characterization of all intermediates and the final PROTAC is essential to ensure the synthesis of a pure and well-defined molecule for biological evaluation.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for the Conjugation of Benzyl-PEG7-THP to a Cytotoxic Warhead
Audience: Researchers, scientists, and drug development professionals involved in the synthesis of antibody-drug conjugates (ADCs), targeted therapeutics, and other bioconjugates.
Introduction: The covalent attachment of a cytotoxic "warhead" to a targeting moiety via a linker is a cornerstone of modern therapeutic design, particularly in the field of antibody-drug conjugates. Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[] This document provides a detailed protocol for the conjugation of a Benzyl-PEG7-THP linker to a warhead.
The this compound linker is a heterobifunctional molecule featuring a tetrahydropyranyl (THP) protected alcohol and a benzyl-protected functional group. The THP group is labile under acidic conditions, while the benzyl group is typically removed via hydrogenolysis.[2][3] This differential protection allows for a sequential and controlled conjugation strategy. This protocol will focus on a common scenario where the warhead presents a carboxylic acid for conjugation.
Experimental Workflow
The overall workflow for the conjugation of this compound to a carboxylic acid-containing warhead involves a four-stage process:
-
Deprotection of the THP Group: The THP protecting group on the this compound is removed under mild acidic conditions to reveal a primary alcohol.
-
Activation of the PEG-Alcohol: The terminal hydroxyl group of the PEG linker is converted into a better leaving group, typically a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.
-
Conjugation to the Warhead: The activated PEG linker is conjugated to the warhead. In this protocol, we will detail the activation of the warhead's carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with an aminated PEG linker.
-
Purification of the Conjugate: The final Benzyl-PEG7-Warhead conjugate is purified using chromatographic techniques to remove unreacted starting materials and byproducts.
References
Application Notes and Protocols: A Step-by-Step Guide for Coupling Benzyl-PEG7-THP to an E3 Ligase Ligand
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical element, as its length, composition, and flexibility significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic tractability. This document provides a detailed guide for the coupling of Benzyl-PEG7-THP, a PEG-based linker, to an E3 ligase ligand. This process is a crucial step in the synthesis of a functional PROTAC. The protocol outlined below is a representative example and may require optimization for specific E3 ligase ligands and target protein ligands.
Overview of the Coupling Strategy
The this compound linker possesses a benzyl group at one terminus and a tetrahydropyranyl (THP) protected alcohol at the other. The THP group is an acid-labile protecting group that must be removed to reveal the terminal hydroxyl group for subsequent conjugation. The general workflow for coupling this linker to an amine-containing E3 ligase ligand involves a three-step process:
-
Deprotection of the THP Group: The THP protecting group is removed under acidic conditions to yield the free hydroxyl group on the PEG linker.
-
Activation of the Terminal Hydroxyl Group: The hydroxyl group is converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), to facilitate nucleophilic substitution.
-
Coupling with the E3 Ligase Ligand: The activated linker is reacted with an E3 ligase ligand that has a nucleophilic functional group, typically an amine, to form the final conjugate.
This guide will focus on the coupling to an amine-functionalized derivative of pomalidomide, a common ligand for the Cereblon (CRBN) E3 ligase.
Experimental Protocols
Step 1: Deprotection of this compound
This step involves the acid-catalyzed removal of the THP protecting group to expose the terminal hydroxyl group of the PEG linker.
Materials and Reagents:
-
This compound
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a 4:2:1 mixture of acetic acid, THF, and water.
-
Stir the reaction mixture at 45°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Benzyl-PEG7-OH.
| Parameter | Value |
| Solvent System | Acetic acid:THF:Water (4:2:1 v/v/v) |
| Temperature | 45°C |
| Reaction Time | 4-6 hours |
| Work-up | Neutralization with NaHCO₃, extraction with EtOAc |
| Purification | Flash column chromatography |
| Typical Yield | 85-95% |
Step 2: Activation of Benzyl-PEG7-OH (Tosylation)
The terminal hydroxyl group of the deprotected linker is activated by conversion to a tosylate, which is an excellent leaving group for the subsequent coupling step.
Materials and Reagents:
-
Benzyl-PEG7-OH
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Benzyl-PEG7-OH (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Benzyl-PEG7-OTs.
| Parameter | Value |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Activating Agent | p-Toluenesulfonyl chloride (TsCl) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | Overnight |
| Purification | Flash column chromatography |
| Typical Yield | 80-90% |
Step 3: Coupling of Benzyl-PEG7-OTs with an Amine-Containing E3 Ligase Ligand
This final step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand, in this case, an amino-pomalidomide derivative.
Materials and Reagents:
-
Benzyl-PEG7-OTs
-
Amine-functionalized pomalidomide derivative (e.g., 4-aminomethyl-pomalidomide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Water
-
Ethyl acetate (EtOAc)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG7-OTs (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final E3 ligase ligand-linker conjugate.
| Parameter | Value |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Temperature | 60°C |
| Reaction Time | Overnight |
| Purification | Preparative HPLC |
| Typical Yield | 40-60% |
Visual Representations
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
Application Notes and Protocols for the Deprotection of Benzyl-PEG7-THP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective removal of the tetrahydropyranyl (THP) protecting group from Benzyl-PEG7-THP to yield Benzyl-PEG7-OH. The information is intended for professionals in chemical research and drug development who utilize polyethylene glycol (PEG) linkers in their synthetic strategies.
Introduction
The tetrahydropyranyl (THP) group is a common protecting group for alcohols due to its ease of installation and stability under various non-acidic conditions.[1][2][3] In the context of complex molecules such as this compound, selective deprotection is crucial to unmask the terminal hydroxyl group for subsequent conjugation or modification, while keeping the benzyl ether intact. The THP group, being an acetal, is readily cleaved under acidic conditions.[1] This protocol outlines several reliable methods for the acidic hydrolysis of the THP ether, ensuring high yields and purity of the desired Benzyl-PEG7-OH product. The benzyl ether is generally stable to the mild acidic conditions used for THP removal but can be cleaved under harsher conditions or by catalytic hydrogenation.
Chemical Transformation
The deprotection reaction involves the acid-catalyzed hydrolysis of the THP ether to reveal the free hydroxyl group.
Caption: Chemical transformation of this compound to Benzyl-PEG7-OH.
Deprotection Protocols
Several methods can be employed for the deprotection of the THP group. The choice of method may depend on the scale of the reaction, the desired reaction time, and the availability of reagents. Below are three established protocols with varying acidic catalysts.
Data Summary of Deprotection Methods
| Protocol | Acid Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time (h) | Work-up | Typical Yield (%) |
| 1 | Acetic Acid | THF / H₂O | Room Temperature | 4 - 8 | Aqueous Extraction | > 90 |
| 2 | Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 | 2 - 4 | Solvent Evaporation & Chromatography | > 95 |
| 3 | Dowex® 50W-X8 Resin | Methanol | Room Temperature | 1 - 3 | Filtration & Solvent Evaporation | > 95 |
Protocol 1: Acetic Acid in Aqueous Tetrahydrofuran
This is a widely used and reliable method for THP deprotection under mild acidic conditions.
Materials:
-
This compound
-
Acetic Acid (AcOH), glacial
-
Tetrahydrofuran (THF), analytical grade
-
Deionized Water (H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow:
Caption: Workflow for THP deprotection using acetic acid.
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF, acetic acid, and water. A common solvent ratio is THF:AcOH:H₂O of 3:1:1.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), carefully add saturated NaHCO₃ solution to quench the acetic acid until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, Benzyl-PEG7-OH, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Pyridinium p-toluenesulfonate (PPTS) in Ethanol
PPTS is a mildly acidic catalyst that is often used for the deprotection of acid-sensitive substrates.
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol (EtOH), absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of PPTS (0.1-0.2 equivalents).
-
Heat the reaction mixture to 55 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure Benzyl-PEG7-OH.
Protocol 3: Dowex® 50W-X8 Resin in Methanol
The use of a solid-phase acid catalyst like Dowex® resin simplifies the work-up, as the catalyst can be removed by simple filtration.
Materials:
-
This compound
-
Dowex® 50W-X8 resin, H⁺ form
-
Methanol (MeOH), analytical grade
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Prepare the Dowex® 50W-X8 resin by washing it sequentially with 6M HCl, deionized water (until the washings are neutral), and finally with methanol.
-
To a solution of this compound (1 equivalent) in methanol, add the activated Dowex® 50W-X8 resin (a catalytic amount, e.g., 10-20% by weight of the substrate).
-
Stir the suspension at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 1-3 hours.
-
Upon completion, filter off the resin and wash it with a small amount of methanol.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude Benzyl-PEG7-OH.
-
The product is often of high purity, but can be further purified by column chromatography if needed.
Concluding Remarks
The choice of the deprotection protocol for this compound will depend on the specific requirements of the synthetic route, including scale and the presence of other acid-sensitive functional groups. For most applications, the acetic acid method is robust and straightforward. The PPTS method offers a milder alternative, while the Dowex® resin protocol provides the advantage of a simplified work-up. It is always recommended to monitor the reaction progress to avoid the formation of byproducts due to over-exposure to acidic conditions.
References
Application Notes and Protocols: Acidic Cleavage of THP Ethers in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyranyl (THP) ethers are widely utilized as protecting groups for alcohols in organic synthesis due to their ease of installation and removal under specific conditions. In the realm of drug delivery and bioconjugation, the acid-labile nature of the THP ether makes it an attractive component of cleavable linkers. When incorporated into polyethylene glycol (PEG) linkers, THP ethers can provide a mechanism for pH-dependent release of therapeutic agents. This is particularly advantageous for targeted drug delivery to environments with a lower pH, such as tumor tissues or intracellular compartments like endosomes and lysosomes.[1][2][3]
These application notes provide a detailed overview of the conditions required for the acidic cleavage of THP ethers within PEG linkers, quantitative data on cleavage kinetics, and standardized protocols for performing and analyzing the cleavage reaction.
Mechanism of Acidic Cleavage
The cleavage of a THP ether is an acid-catalyzed hydrolysis of an acetal.[4] The reaction proceeds through protonation of the ether oxygen, followed by the formation of a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water or another nucleophile leads to the release of the free alcohol and a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form.
Quantitative Data on Cleavage Kinetics
| pH | Buffer System | Time (hours) | % Cleavage (Approximate) | Half-life (t½) (Approximate) |
| 7.4 | Phosphate Buffer | 24 | < 5% | > 24 hours |
| 6.5 | Phosphate Buffer | 12 | ~ 20% | ~ 18 hours |
| 5.5 | Acetate Buffer | 6 | ~ 50% | ~ 6 hours |
| 4.5 | Acetate Buffer | 2 | ~ 75% | ~ 1.5 hours |
Note: The actual cleavage kinetics can be influenced by the specific structure of the drug molecule and the length of the PEG chain. It is recommended to perform experimental validation for each specific conjugate.
Experimental Protocols
Protocol 1: Acidic Cleavage of a THP-PEG-Drug Conjugate
This protocol describes a general procedure for the acidic cleavage of a THP ether from a PEG-linked drug conjugate.
Materials:
-
THP-PEG-Drug Conjugate
-
Phosphate Buffer (pH 7.4)
-
Acetate Buffer (pH 5.5)
-
Deionized Water
-
HPLC-grade Acetonitrile
-
Trifluoroacetic Acid (TFA)
-
Thermomixer or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Prepare Stock Solution: Dissolve the THP-PEG-Drug conjugate in deionized water to a final concentration of 1 mg/mL.
-
Set up Cleavage Reactions:
-
For each pH condition to be tested, pipette 100 µL of the stock solution into a clean microcentrifuge tube.
-
Add 900 µL of the corresponding buffer (e.g., pH 7.4 phosphate buffer or pH 5.5 acetate buffer) to each tube.
-
Gently vortex to mix.
-
-
Incubation: Incubate the reaction mixtures at 37°C in a thermomixer or water bath.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot from each reaction tube.
-
Quenching (Optional but Recommended): To stop the reaction, immediately add the aliquot to a tube containing a neutralizing agent if necessary, or dilute with the initial mobile phase for HPLC analysis to a concentration suitable for injection.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate the intact conjugate from the cleaved drug and PEG linker. The mobile phase will typically consist of a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Data Analysis: Quantify the peak areas of the intact conjugate and the released drug at each time point. Calculate the percentage of cleavage as:
% Cleavage = [Area of Released Drug / (Area of Released Drug + Area of Intact Conjugate)] * 100
Protocol 2: Monitoring Cleavage by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
UV-Vis detector or Mass Spectrometer
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution:
| Time (min) | % Solvent B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
Flow Rate: 1.0 mL/min Injection Volume: 20 µL Detection: Monitor at a wavelength appropriate for the drug molecule (e.g., 254 nm or 280 nm) or by mass spectrometry.
Visualizations
Caption: Mechanism of THP ether cleavage.
Caption: Workflow for cleavage monitoring.
References
- 1. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Acid-Triggered Release via dePEGylation of Fusogenic Liposomes Mediated by Heterobifunctional Phenyl Substituted Vinyl Ethers with Tunable pH-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Amine-Conjugated PEG Linkers from Benzyl-PEG7-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), polyethylene glycol (PEG) linkers play a crucial role in connecting a target-binding ligand to an E3 ligase-recruiting moiety.[1][2] The physical properties of the final conjugate, such as solubility and cell permeability, are significantly influenced by the nature of the PEG linker. Benzyl-PEG7-THP is a versatile building block for the synthesis of such linkers. It features a benzyl-protected terminus, a hydrophilic 7-unit PEG spacer, and a tetrahydropyranyl (THP) protected terminal hydroxyl group.
The direct reaction of this compound with primary amines is not feasible due to the non-reactive nature of the THP ether. Therefore, a two-step synthetic strategy is employed. First, the THP protecting group is removed under acidic conditions to reveal a primary alcohol. Subsequently, this alcohol is activated, typically by conversion to a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group. The activated linker can then readily undergo a nucleophilic substitution reaction with a primary amine to yield the desired amine-conjugated PEG linker.
These application notes provide a detailed protocol for the deprotection of this compound and the subsequent reaction with primary amines.
Reaction Workflow
The overall synthetic route from this compound to a primary amine conjugate involves two key stages:
-
Deprotection: Removal of the THP protecting group to expose the terminal hydroxyl group.
-
Activation & Amination: Conversion of the hydroxyl group into a good leaving group (tosylate) and subsequent nucleophilic substitution by a primary amine.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the two-step conversion of this compound to a primary amine conjugate. The yields are representative of these types of reactions and may vary depending on the specific substrate and reaction scale.
Table 1: THP Deprotection
| Parameter | Condition | Reference |
| Reagent | Acetic acid/THF/H₂O (4:2:1) | [3] |
| Temperature | 45 °C | [3] |
| Reaction Time | 2 - 6 hours | |
| Work-up | Aqueous extraction | [3] |
| Expected Yield | > 90% |
Table 2: Tosylation and Amination
| Step | Parameter | Condition | Reference |
| Activation | Activating Agent | p-Toluenesulfonyl chloride (TsCl) | |
| Base | Triethylamine (TEA) or Pyridine | ||
| Solvent | Dichloromethane (DCM) | ||
| Molar Excess of Reagents (to -OH) | TsCl: 1.2 - 1.5 eq., TEA: 1.5 - 2.0 eq. | ||
| Temperature | 0 °C to Room Temperature | ||
| Reaction Time | 4 - 12 hours | ||
| Amination | Nucleophile | Primary Amine (R-NH₂) | |
| Base | Potassium Carbonate (K₂CO₃) or TEA | ||
| Solvent | Acetonitrile or DMF | ||
| Temperature | Room Temperature to 80 °C | ||
| Reaction Time | 12 - 24 hours | ||
| Expected Overall Yield (from alcohol) | 60 - 85% |
Experimental Protocols
Protocol 1: Deprotection of this compound to Benzyl-PEG7-OH
Materials:
-
This compound
-
Acetic Acid (glacial)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Dichloromethane (DCM)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of acetic acid, THF, and water (4:2:1 v/v/v).
-
Stir the reaction mixture at 45 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Benzyl-PEG7-OH.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Benzyl-PEG7-Amine Conjugate from Benzyl-PEG7-OH
Materials:
-
Benzyl-PEG7-OH (from Protocol 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Primary Amine (R-NH₂)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Anhydrous Acetonitrile or Dimethylformamide (DMF)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
Part A: Activation of Benzyl-PEG7-OH (Tosylation)
-
Dissolve Benzyl-PEG7-OH (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude Benzyl-PEG7-OTs. This intermediate can be used in the next step without further purification.
Part B: Amination of Benzyl-PEG7-OTs
-
Dissolve the crude Benzyl-PEG7-OTs (1.0 equiv) in anhydrous acetonitrile or DMF.
-
Add the primary amine (1.1 - 1.5 equiv) and potassium carbonate (2.0 equiv) or triethylamine (2.0 equiv) to the reaction mixture.
-
Stir the mixture at room temperature or heat to a temperature between 50-80 °C, depending on the reactivity of the amine.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final Benzyl-PEG7-NH-R conjugate.
Reaction Mechanism
The overall transformation proceeds through two distinct mechanisms: acid-catalyzed acetal hydrolysis for the THP deprotection and a bimolecular nucleophilic substitution (Sₙ2) for the amination step.
Troubleshooting and Considerations
-
Incomplete Deprotection: If the THP deprotection is sluggish, the reaction time can be extended, or a stronger acidic condition, such as dilute HCl in THF, can be employed. However, care must be taken to avoid cleavage of the benzyl ether under harsh acidic conditions.
-
Low Yield in Tosylation: Ensure that anhydrous conditions are maintained, as water will hydrolyze the tosyl chloride. The use of freshly distilled solvents and reagents is recommended.
-
Side Reactions in Amination: Primary amines can undergo double alkylation. Using a slight excess of the amine can help to minimize this. For valuable amines, using the amine as the limiting reagent and the activated PEG linker in excess may be preferable.
-
Purification: The PEGylated nature of the compounds can sometimes make purification by column chromatography challenging. A reverse-phase column may be more effective in some cases.
By following these protocols, researchers can effectively utilize this compound as a precursor for the synthesis of custom amine-conjugated PEG linkers for a variety of applications in drug development and chemical biology.
References
Application Notes and Protocols: A Detailed Workflow for Incorporating Benzyl-PEG7-THP into a Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the degrader, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility and pharmacokinetic profiles.
This document provides a comprehensive experimental workflow for the incorporation of Benzyl-PEG7-THP, a PEG-based linker, into a novel protein degrader. It includes a detailed, step-by-step protocol for the synthesis, in vitro characterization, cellular evaluation, and in vivo assessment of the resulting degrader.
Signaling Pathway and Experimental Workflow
The overall process of PROTAC-mediated protein degradation begins with the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein. The experimental workflow to develop and validate a degrader containing the this compound linker involves a multi-step process from chemical synthesis to in vivo efficacy studies.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A comprehensive workflow for the development and evaluation of a novel degrader.
Experimental Protocols
Synthesis of a PROTAC Incorporating this compound
This protocol describes a representative three-step synthesis to incorporate the this compound linker, connecting a protein of interest (POI) ligand with a carboxylic acid and an amine-containing E3 ligase ligand.
Step 1: Activation of the this compound Linker (Tosylation)
This step activates the terminal hydroxyl group of the benzyl-protected end of the linker for subsequent nucleophilic substitution.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Nitrogen or Argon atmosphere setup
-
-
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add TEA (1.5 eq) to the solution and stir.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Benzyl-PEG7-OTs.
-
Step 2: Coupling of Benzyl-PEG7-OTs with the E3 Ligase Ligand
This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand.
-
Materials:
-
Benzyl-PEG7-OTs (from Step 1)
-
Amine-containing E3 ligase ligand
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Heating mantle or oil bath
-
-
Protocol:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG7-OTs (1.1 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the E3 ligase ligand-linker conjugate with the THP protecting group.
-
Step 3: Deprotection and Final Coupling to the POI Ligand
This final step involves the deprotection of the THP group to reveal a hydroxyl group, which is then activated and coupled to the POI ligand.
-
Deprotection of THP:
-
Dissolve the THP-protected conjugate from Step 2 in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a suitable acid (e.g., pyridinium p-toluenesulfonate, PPTS) and stir at room temperature until deprotection is complete as monitored by LC-MS.
-
Neutralize the reaction and purify the resulting alcohol-terminated intermediate.
-
-
Final Coupling (Amide Bond Formation):
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the deprotected E3 ligase ligand-linker conjugate (1.0 eq), and a peptide coupling reagent such as HATU (1.2 eq) in anhydrous DMF (0.1 M).[1]
-
Add DIPEA (3.0 eq) to the reaction mixture.[2]
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.[2]
-
Monitor the reaction progress by LC-MS.[2]
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.[2]
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
In Vitro Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the ternary complex induced by the PROTAC.
-
Materials:
-
Purified POI protein (e.g., GST-tagged)
-
Purified E3 ligase complex (e.g., His-tagged)
-
Synthesized PROTAC
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor antibody (e.g., AF488-anti-His)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
-
-
Protocol:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the POI protein, E3 ligase complex, and the PROTAC dilutions.
-
Add the TR-FRET donor and acceptor antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 180 minutes), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the TR-FRET ratio and plot against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).
-
Cellular Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following treatment with the degrader.
-
Materials:
-
Cell line expressing the POI
-
Cell culture reagents
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC or vehicle control for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
High-Throughput Cellular Protein Degradation Assay (HiBiT)
The HiBiT assay provides a quantitative, plate-based method for measuring protein degradation in live cells.
-
Materials:
-
CRISPR-edited cell line with a HiBiT tag on the endogenous POI
-
LgBiT protein
-
HiBiT lytic buffer and substrate
-
Synthesized PROTAC and vehicle control
-
White, opaque 96- or 384-well assay plates
-
Luminometer
-
-
Protocol:
-
Cell Plating: Plate the HiBiT-tagged cells in white assay plates and allow them to attach.
-
Compound Addition: Prepare serial dilutions of the PROTAC and add them to the cells.
-
Incubation: Incubate the cells for the desired time points to allow for protein degradation.
-
Lytic Measurement: Prepare the lytic detection reagent containing LgBiT protein and substrate. Add this reagent to the wells to lyse the cells and generate a luminescent signal.
-
Signal Detection: Measure the luminescence using a luminometer. The signal is proportional to the amount of remaining HiBiT-tagged POI.
-
Data Analysis: Calculate the percentage of degradation relative to vehicle-treated cells to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
In Vivo Xenograft Efficacy Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the synthesized degrader in a mouse xenograft model.
-
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line for implantation
-
Synthesized PROTAC
-
Vehicle solution for administration
-
Calipers for tumor measurement
-
Animal handling and surgical equipment
-
-
Protocol:
-
Animal Acclimatization and Tumor Implantation: Acclimatize the mice for at least one week. Subcutaneously inject the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, PROTAC low dose, PROTAC high dose).
-
Compound Administration: Administer the PROTAC or vehicle via the determined route (e.g., oral gavage, intraperitoneal injection) at the specified dosing schedule.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume throughout the study. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Tumor samples can be collected for pharmacodynamic analysis (e.g., Western blot to confirm POI degradation).
-
Data Presentation
Quantitative data from the experimental workflow should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro and Cellular Activity of the Synthesized Degrader
| Parameter | Value |
| Ternary Complex Formation (TR-FRET) | |
| TC50 (nM) | Value |
| Cellular Degradation (Western Blot/HiBiT) | |
| DC50 (nM) | Value |
| Dmax (%) | Value |
| Cell Viability | |
| IC50 (µM) | Value |
Table 2: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dosing Schedule | Average Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | e.g., Daily, p.o. | Value | N/A | Value |
| Degrader (Low Dose) | e.g., X mg/kg, Daily, p.o. | Value | Value | Value |
| Degrader (High Dose) | e.g., Y mg/kg, Daily, p.o. | Value | Value | Value |
Conclusion
The successful incorporation of the this compound linker into a protein degrader requires a systematic and multi-faceted experimental approach. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, cellular evaluation, and in vivo testing of novel PROTACs. By carefully following these methodologies and meticulously analyzing the resulting data, researchers can effectively advance the development of new targeted protein degraders for therapeutic applications.
References
Application of Benzyl-PEG7-THP in the Synthesis of Novel PROTACs: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as impacting the molecule's overall physicochemical properties such as solubility and cell permeability.
Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide synthetic versatility. Benzyl-PEG7-THP is a heterobifunctional PEG linker featuring a benzyl-protected alcohol and a tetrahydropyran (THP)-protected alcohol. This configuration allows for sequential and controlled conjugation to the POI and E3 ligase ligands, making it a valuable tool in the synthesis of novel PROTACs. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs targeting Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR) as illustrative examples.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C26H44O9 |
| Molecular Weight | 500.62 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM |
| Storage | Store at -20°C for long-term stability.[1] |
PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this compound typically follows a modular, stepwise approach. The THP and benzyl protecting groups allow for orthogonal deprotection and subsequent conjugation to the respective ligands. A general synthetic workflow is outlined below.
Caption: General workflow for PROTAC synthesis using this compound.
Application Example 1: Synthesis of a BRD4-Targeting PROTAC
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-validated target in oncology. Several small molecule inhibitors of BRD4, such as JQ1, have been developed and can be repurposed as warheads for BRD4-targeting PROTACs.
BRD4 Signaling Pathway
BRD4 plays a crucial role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. This leads to the expression of oncogenes like c-MYC. A PROTAC targeting BRD4 induces its degradation, thereby downregulating the expression of these key oncogenes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTACs with PEG7 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing Proteolysis-Targeting Chimeras (PROTACs) that utilize a PEG7 linker.
Frequently Asked Questions (FAQs)
Q1: How does the PEG7 linker length impact the efficacy of a PROTAC?
The length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical factor in PROTAC efficacy.[1][2] An optimal linker length is essential for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3]
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If the linker is too short: It may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.
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If the linker is too long: It might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it could lead to a decrease in potency due to a higher entropic penalty upon binding.[1]
A PEG7 spacer, consisting of seven repeating ethylene glycol units, often provides an optimal distance to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.
Q2: What are the advantages of using a PEG-based linker like PEG7?
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable physicochemical properties.
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Hydrophilicity: PEG linkers are hydrophilic, which can improve the solubility of often hydrophobic PROTAC molecules.
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Biocompatibility: They are generally biocompatible and can lead to improved pharmacokinetic profiles.
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Flexibility: The flexibility of the PEG chain can help the PROTAC adopt a favorable conformation for ternary complex formation.
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Tunable Length: PEG linkers can be synthesized in various lengths, allowing for systematic optimization of the linker.
Q3: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because excess PROTAC molecules can form non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation. While not directly a linker issue, the optimal concentration to avoid the hook effect can be influenced by the overall properties of the PROTAC, including the linker. Identifying the optimal concentration range is crucial during the optimization process.
Q4: Beyond length, what other linker properties should be considered?
While length is a key parameter, the overall composition and attachment points of the linker are also critical.
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Composition: The chemical makeup of the linker influences a PROTAC's solubility, cell permeability, and metabolic stability.
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Attachment Points: The points where the linker connects to the target-binding and E3 ligase-binding ligands can significantly affect the geometry and stability of the ternary complex.
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Rigidity: Introducing more rigid elements can pre-organize the binding moieties, which can be beneficial for ternary complex formation.
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC optimization experiments.
Problem 1: Low or no target degradation despite good binary binding.
If your PROTAC binds to both the target protein and the E3 ligase individually but fails to induce degradation, the issue often lies in the formation of a productive ternary complex.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG7, PEG9) to identify the optimal length for ternary complex formation. |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the orientation of the target protein may not be suitable for ubiquitination. Consider altering the linker attachment points on the ligands. |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target. Modify the linker to improve physicochemical properties, for example, by balancing hydrophilicity and lipophilicity. |
| "Hook Effect" at Tested Concentrations | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to rule out the possibility that your tested concentrations are too high and are causing the hook effect. |
Problem 2: The "Hook Effect" is observed.
A bell-shaped dose-response curve is a clear indicator of the hook effect.
| Potential Cause | Troubleshooting Steps |
| Excess PROTAC leading to binary complex formation | Determine the optimal concentration range for maximal degradation (Dmax) from a detailed dose-response curve and use concentrations at or below this for subsequent experiments. |
| High affinity for one of the binary partners | While challenging to directly modify, understanding the binary affinities can help in designing next-generation PROTACs with more balanced binding. |
Quantitative Data on Linker Length Optimization
Systematic variation of PEG linker length has a significant impact on PROTAC potency (DC50) and maximal degradation (Dmax). The optimal length is target-dependent.
| Target Protein | E3 Ligase | Linker Composition/Length | DC50 (nM) | Dmax (%) |
| TBK1 | VHL | < 12 atoms | Inactive | N/A |
| TBK1 | VHL | 21 atoms | 3 | 96 |
| TBK1 | VHL | 29 atoms | 292 | 76 |
| BTK | CRBN | < 4 PEG units | Impaired | N/A |
| BTK | CRBN | ≥ 4 PEG units | Potent | N/A |
| ERα | pVHL | 12 atoms (alkyl) | ~140,000 | Moderate |
| ERα | pVHL | 16 atoms (alkyl) | ~26,000 | High |
This table is a synthesis of data from multiple studies and is for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.
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Cell Culture and Treatment:
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Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.
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Allow cells to adhere overnight.
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Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis:
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After incubation, wash cells with ice-cold PBS.
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Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
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-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
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Data Analysis:
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Quantify band intensities using densitometry software.
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Normalize the target protein band intensity to the loading control.
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Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
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Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce ubiquitination of the target protein.
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Reaction Setup (on ice):
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Prepare a master mix containing 10X Ubiquitination Buffer, ATP, E1 activating enzyme, E2 conjugating enzyme, and ubiquitin.
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In separate tubes, add the master mix, the E3 ligase complex, and the target protein of interest (POI).
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Add the PROTAC (e.g., at a final concentration of 10 µM) or DMSO as a vehicle control.
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Include control reactions omitting E1, E3, or the PROTAC to ensure the reaction is dependent on all components.
-
-
Incubation:
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Incubate the reaction mixtures at 37°C for 60-90 minutes.
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Quenching and Analysis:
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Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
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Separate the reaction products by SDS-PAGE.
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Western Blot Detection:
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Transfer proteins to a PVDF membrane.
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Probe the membrane with a primary antibody against the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated protein indicates a successful reaction.
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Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the kinetics and affinity of the ternary complex.
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Immobilization:
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Immobilize the E3 ligase (e.g., VHL complex) onto an SPR sensor chip (e.g., CM5 chip) using standard amine coupling.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
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Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).
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-
Ternary Complex Analysis:
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Prepare solutions containing a constant concentration of the target protein mixed with a serial dilution of the PROTAC.
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Inject these mixtures over the immobilized E3 ligase surface.
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The resulting sensorgrams will show the formation of the ternary complex. Analyze the data to determine the ternary complex binding affinity and kinetics.
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-
Data Analysis:
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Fit the sensorgram data to appropriate binding models to calculate association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
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Visualizations
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: Troubleshooting flowchart for common PROTAC optimization issues.
References
Troubleshooting low yield in Benzyl-PEG7-THP conjugation reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield in conjugation reactions involving Benzyl-PEG7-THP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains a benzyl group on one end and a tetrahydropyranyl (THP) protected hydroxyl group on the other, connected by a 7-unit polyethylene glycol (PEG) spacer. It is commonly used in the synthesis of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where it serves to link two different ligands.[1] The PEG chain enhances solubility in both aqueous and organic solvents.[2]
Q2: I am observing a low yield in my conjugation reaction. What are the common causes?
Low yields in this compound conjugation reactions can stem from several factors, including:
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Reagent Quality and Storage: Degradation of this compound or the substrate.
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Reaction Conditions: Suboptimal pH, temperature, or reaction time.
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Deprotection Inefficiency: Incomplete removal of the THP protecting group.
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Side Reactions: Competing reactions that consume starting materials or the desired product.
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Purification Issues: Loss of product during workup and purification steps.
Q3: How should I properly store this compound?
Proper storage is crucial to maintain the integrity of the reagent. For long-term stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere, protected from light, and kept in a freezer at -20°C.[3] Some suppliers also recommend storage at 2-8°C, sealed and dry.[2][] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.
Q4: The first step in my protocol is the deprotection of the THP group, and I suspect it's incomplete. How can I troubleshoot this?
The THP group is an acetal that is labile under acidic conditions. Incomplete deprotection is a common reason for low yields in subsequent conjugation steps.
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Verify Acidic Conditions: Ensure that the acidic catalyst (e.g., p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), or trifluoroacetic acid (TFA)) is active and used in the correct concentration.
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Optimize Reaction Time and Temperature: The deprotection can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Gentle heating may be required, but be cautious of potential side reactions.
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Choice of Solvent: The deprotection is often carried out in alcoholic solvents like methanol or ethanol. Ensure the solvent is anhydrous if required by the subsequent reaction step.
| Parameter | Recommendation | Notes |
| Catalyst | p-TsOH, PPTS, TFA (catalytic amount) | PPTS is a milder acid catalyst. |
| Solvent | Methanol, Ethanol, Dichloromethane | Alcoholic solvents can act as a scavenger for the cleaved THP group. |
| Temperature | Room Temperature to 40°C | Higher temperatures can lead to side reactions. |
| Monitoring | TLC, LC-MS | To confirm the disappearance of the starting material. |
Q5: My conjugation step after THP deprotection is inefficient. What could be the issue?
Assuming successful deprotection, low yield in the conjugation step can be due to several factors:
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Incompatible Reaction Conditions: The pH of the reaction mixture after deprotection might not be optimal for the conjugation step. Neutralize the acid catalyst before proceeding.
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Steric Hindrance: The substrate or the PEG linker may be sterically hindered, slowing down the reaction. Consider increasing the reaction time or temperature.
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Stoichiometry of Reactants: Optimize the molar ratio of the deprotected Benzyl-PEG7-OH to your substrate. A slight excess of one reagent may be beneficial.
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Moisture and Air Sensitivity: If your reaction involves reagents that are sensitive to moisture or air, ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in this compound conjugation reactions.
Caption: Troubleshooting workflow for low yield in this compound conjugation.
Experimental Protocols
Protocol 1: THP Deprotection of this compound
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Dissolve this compound (1 equivalent) in methanol or ethanol.
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Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) (e.g., 0.1 equivalents).
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Stir the reaction at room temperature.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Upon completion, neutralize the acid with a mild base (e.g., triethylamine or a saturated solution of sodium bicarbonate).
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Remove the solvent under reduced pressure to obtain the crude Benzyl-PEG7-OH. This product can often be used in the next step without further purification.
This compound Conjugation Pathway
The general reaction scheme involves two key steps: the deprotection of the THP group to reveal a primary alcohol, followed by the conjugation of this alcohol to a suitable substrate.
Caption: General reaction pathway for this compound conjugation.
References
Improving the solubility of PROTACs containing Benzyl-PEG7-THP
Technical Support Center: PROTAC Solubility
Topic: Improving the Solubility of PROTACs Containing Benzyl-PEG7-THP
This technical support guide provides troubleshooting strategies and experimental protocols for researchers and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs) that feature a Benzyl-PEG7-Tetrahydropyran (THP) linker.
Frequently Asked Questions (FAQs)
Q1: Why are my PROTACs with a this compound linker showing poor solubility?
A1: PROTACs are complex, high molecular weight molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low aqueous solubility.[1] The overall solubility is a composite of its three main components: the target protein binder (warhead), the E3 ligase ligand, and the linker.[2][3] While the PEG7 portion of the linker is hydrophilic and designed to improve solubility, the benzyl and THP groups, along with potentially hydrophobic warhead and E3 ligase ligands, can contribute significantly to the molecule's overall lipophilicity, leading to poor solubility in aqueous buffers.[4][5]
Q2: What is the role of the this compound linker in PROTAC solubility?
A2: The linker is not just a passive spacer; it critically influences the physicochemical properties of the PROTAC.
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Benzyl group: This is a hydrophobic component that can increase the lipophilicity of the PROTAC, potentially lowering its aqueous solubility.
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PEG7 (Polyethylene Glycol, 7 units): This is the primary hydrophilic part of the linker. PEG chains are commonly used in PROTAC design to increase water solubility and cell permeability.
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THP (Tetrahydropyran): This is a cyclic ether, which is generally less polar than the linear PEG chain and can contribute to the overall rigidity and conformational properties of the linker.
The balance between these components determines the linker's contribution to the PROTAC's solubility profile.
Q3: What are the initial steps to take when I encounter solubility issues?
A3: The first step is to ensure you are using an appropriate solvent for your stock solution, typically 100% DMSO. When diluting into an aqueous buffer for experiments, do so in a stepwise manner with vigorous mixing to avoid localized high concentrations that can lead to precipitation. If precipitation still occurs, you should quantify the kinetic solubility of your compound in the specific buffer to establish a baseline before attempting formulation improvements.
Troubleshooting Guide: Low Solubility and Precipitation
This guide addresses common precipitation issues observed during experimental workflows.
Problem 1: My PROTAC precipitates out of the organic stock solution (e.g., 100% DMSO).
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Potential Cause: The PROTAC concentration exceeds its solubility limit even in DMSO, or the compound has low stability in the solvent.
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Solution A: Optimize Stock Solution Preparation
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Reduce Concentration: Prepare a lower concentration stock solution (e.g., start at 10 mM instead of 50 mM).
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Gentle Warming: Warm the solution to 30-37°C in a water bath to aid dissolution.
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Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates and facilitate dissolution.
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Solvent Screening: Test alternative organic solvents such as DMF, DMA, or NMP, but always check for compatibility with your downstream assay.
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Problem 2: My PROTAC is soluble in DMSO but precipitates upon dilution into aqueous buffer (e.g., PBS, cell media).
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Potential Cause: The PROTAC has poor aqueous solubility, and the sudden change in solvent polarity upon dilution causes it to crash out of solution. This is a very common issue with PROTACs.
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Solution A: Improve Dilution Technique
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Vigorous Mixing: Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.
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Serial Dilutions: Perform intermediate dilutions in a mixture of DMSO and aqueous buffer before the final dilution.
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Solution B: Formulation Strategies
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Use of Co-solvents: If your assay allows, include a small percentage (1-5%) of a pharmaceutically acceptable co-solvent in your final aqueous buffer.
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Amorphous Solid Dispersions (ASDs): For in vivo studies, consider formulating the PROTAC as an ASD, which involves dispersing the compound in a polymer matrix to prevent crystallization and improve dissolution.
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
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Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a high-throughput method to estimate the solubility of your PROTAC in an aqueous buffer.
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Materials:
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PROTAC of interest
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100% DMSO
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Aqueous buffer (e.g., PBS, pH 7.4)
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96-well filter plate (0.45 µm)
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96-well UV-transparent plate
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Plate reader
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Procedure:
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Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
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In a standard 96-well plate, perform a serial dilution of the PROTAC stock with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
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Add 2 µL of each concentration from the DMSO plate to a new 96-well plate containing 98 µL of the aqueous buffer per well. This creates a 1:50 dilution. Mix well.
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Incubate the plate at room temperature for 2 hours to allow for equilibration and potential precipitation.
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Transfer the solutions to a 96-well filter plate and centrifuge to separate any precipitate from the supernatant.
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Transfer the clear filtrate to a UV-transparent 96-well plate.
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Measure the absorbance of each well at the PROTAC's λmax using a plate reader.
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The highest concentration that does not show a significant drop in absorbance compared to the next highest dilution is considered the kinetic solubility.
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Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.
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Materials:
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PROTAC of interest (solid powder)
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Aqueous buffer (e.g., PBS, pH 7.4)
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HPLC or UPLC system
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Centrifuge
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Orbital shaker
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-
Procedure:
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Add an excess amount of solid PROTAC powder to a known volume of the aqueous buffer in a glass vial (ensure solid is visible).
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Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
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Shake the mixture for 24-48 hours to ensure equilibrium is reached.
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After incubation, centrifuge the sample at high speed (e.g., >14,000 rpm) for 20 minutes to pellet the undissolved solid.
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Carefully collect the supernatant, ensuring no solid particles are disturbed.
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Analyze the concentration of the PROTAC in the supernatant using a validated HPLC/UPLC method with a standard curve. This concentration is the thermodynamic solubility.
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Data & Visualization
Data Presentation
Table 1: Solubility of a Model PROTAC (BZ-PEG7-THP-TargetX-CRBN) in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.001 | Practically insoluble |
| PBS (pH 7.4) | 0.005 | Very slightly soluble |
| DMSO | > 100 | Freely soluble |
| DMF | > 100 | Freely soluble |
| Ethanol | 5.2 | Soluble |
Table 2: Effect of Co-solvents on the Aqueous Solubility of a Model PROTAC in PBS (pH 7.4)
| Co-solvent System | Kinetic Solubility (µM) | Fold Increase |
| PBS only | 1.5 | 1.0x |
| PBS + 1% PEG400 | 4.8 | 3.2x |
| PBS + 5% PEG400 | 15.2 | 10.1x |
| PBS + 1% Solutol HS 15 | 8.9 | 5.9x |
| PBS + 5% Solutol HS 15 | 35.1 | 23.4x |
Mandatory Visualization
References
Technical Support Center: Overcoming Steric Hindrance with Benzyl-PEG7-THP in Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Benzyl-PEG7-THP and other long-chain PEG linkers to overcome steric hindrance in the formation of productive ternary complexes for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in PROTAC design?
A1: this compound is a chemical tool used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of a 7-unit polyethylene glycol (PEG) chain with a benzyl group at one end and a tetrahydropyran (THP) protecting group at the other. Its primary role is to connect the ligand that binds to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] The long, flexible PEG7 chain provides significant spatial separation between the two ligands, which is crucial for overcoming steric hindrance and facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4]
Q2: What is steric hindrance in the context of ternary complex formation?
A2: Steric hindrance occurs when the physical bulk of the protein of interest (POI) and the E3 ligase prevents them from coming together effectively to form a ternary complex. This can happen if the linker connecting the two ligands in a PROTAC is too short or rigid, causing a physical clash between the two proteins. This clash prevents the proper orientation required for the E3 ligase to ubiquitinate the target protein, thus inhibiting its degradation.
Q3: How does a long, flexible linker like this compound help overcome steric hindrance?
A3: A long and flexible linker, such as the PEG7 chain in this compound, provides the necessary distance and conformational freedom for the POI and E3 ligase to bind to the PROTAC without clashing. This increased separation and flexibility allows the two proteins to adopt a productive orientation that facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein, leading to its degradation. Studies have shown that for some target proteins, PROTACs with longer linkers are more effective at inducing degradation.
Q4: What is the "hook effect" and can linker design influence it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because the excess PROTAC molecules can form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex. This reduces the concentration of the ternary complex and, consequently, the degradation of the target protein. While linker design is not the primary cause of the hook effect, a well-designed linker that promotes stable ternary complex formation can help to achieve a more potent degradation at lower concentrations, thus avoiding the concentrations where the hook effect becomes prominent.
Q5: Besides overcoming steric hindrance, what are other advantages of using PEG linkers in PROTACs?
A5: PEG linkers offer several advantages in PROTAC design. Their hydrophilic nature can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers for this reason. Furthermore, the modular nature of PEG chains allows for the systematic variation of linker length, which is a key strategy in optimizing PROTAC potency.
Troubleshooting Guide
Problem 1: Low or no degradation of the target protein despite confirmed binary binding of the PROTAC to both the target and the E3 ligase.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance: The linker is too short, preventing the formation of a stable ternary complex. | 1. Synthesize a PROTAC with a longer linker: Utilize this compound or a similar long-chain PEG linker to increase the distance between the two ligands. 2. Vary Linker Length: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG7, PEG9) to empirically determine the optimal length for your specific target and E3 ligase pair. |
| Poor Physicochemical Properties: The PROTAC has low solubility or cell permeability. | 1. Confirm Cellular Uptake: Use cellular thermal shift assays (CETSA) or NanoBRET to verify that the PROTAC is entering the cells and engaging with the target protein. 2. Modify Linker Composition: The inherent hydrophilicity of the PEG linker in this compound can improve solubility. |
| Unfavorable Ternary Complex Conformation: The ternary complex forms, but the orientation of the target protein's lysine residues is not optimal for ubiquitination. | 1. Change Linker Attachment Point: Synthesize new PROTACs with the linker attached to different, solvent-exposed positions on the target protein ligand. 2. Computational Modeling: Use molecular modeling to predict the conformation of the ternary complex with different linker lengths and attachment points to guide the design of new PROTACs. |
Problem 2: High DC50 value, indicating low potency of the PROTAC.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length: The linker is not the ideal length for maximizing ternary complex stability and cooperativity. | 1. Systematic Linker Optimization: As mentioned above, synthesize and test a range of linker lengths to identify the "sweet spot" that yields the lowest DC50 value. 2. Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity and cooperativity of ternary complex formation with different linkers. |
| "Hook Effect" at Higher Concentrations: The formation of non-productive binary complexes is limiting the formation of the ternary complex. | 1. Perform a Wide Dose-Response Experiment: Test the PROTAC over a broad concentration range to confirm the presence of a bell-shaped curve, which is characteristic of the hook effect. 2. Focus on Potency: A more potent PROTAC will be effective at lower concentrations, where the hook effect is less pronounced. Linker optimization is key to improving potency. |
Data Presentation
The following tables summarize representative data from studies investigating the impact of PEG linker length on PROTAC efficacy. While these studies do not specifically use this compound, they illustrate the critical importance of linker length in overcoming steric hindrance and achieving potent protein degradation.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 |
This data demonstrates that a minimum linker length is required to initiate degradation, and there is an optimal length that results in the highest potency and efficacy.
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor-α (ER-α)
| PROTAC | Linker Length (atoms) | ER Degradation at 100 nM |
| PROTAC 1 | 9 | Low |
| PROTAC 2 | 12 | Moderate |
| PROTAC 3 | 16 | High |
| PROTAC 4 | 19 | Moderate |
| PROTAC 5 | 21 | Low |
This study highlights that there is an optimal linker length for maximal protein degradation, with both shorter and longer linkers being less effective.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the supernatant.
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
-
Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical technique can be used to measure the binding affinity and kinetics of ternary complex formation.
-
Immobilization:
-
Immobilize either the purified E3 ligase or the target protein onto an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the PROTAC and a series of concentrations of the third component (the protein not immobilized on the chip) over the sensor surface.
-
The increase in the SPR signal compared to the binary interaction indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model to determine the kinetic (kon, koff) and affinity (KD) parameters of the ternary complex.
-
Cooperativity (α) can be calculated by comparing the affinity of the PROTAC for one protein in the absence and presence of the other. An α value greater than 1 indicates positive cooperativity.
-
Mandatory Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for low PROTAC efficacy.
References
Technical Support Center: Purification of Benzyl-PEG7-THP-Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification strategies for PROTACs containing a Benzyl-PEG7-THP linker. This guide includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PROTACs with this compound linkers?
The primary challenges stem from the hybrid nature of these molecules. PROTACs are often large and complex, possessing a variety of physicochemical properties that can complicate purification.[1] The this compound linker specifically introduces:
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High Polarity: The polyethylene glycol (PEG) component increases water solubility, which can be beneficial for bioavailability but may require specific chromatographic conditions for retention and separation.[2][3][]
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Diastereomers: The tetrahydropyranyl (THP) group is a protecting group that introduces a new chiral center, potentially leading to the formation of diastereomers if the original molecule is already chiral.[5] These diastereomers may have very similar properties, making them difficult to separate.
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Chemical Instability: The THP group is labile under acidic conditions. This instability must be considered when choosing purification methods and solvents, especially in preparative HPLC where acidic modifiers are common.
Q2: Which purification techniques are most effective for this class of PROTACs?
The most commonly employed high-resolution techniques for PROTAC purification are:
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method that separates molecules based on their hydrophobicity. It is effective for purifying PROTACs, although optimization of the mobile phase is crucial, especially when dealing with polar PEG linkers.
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Supercritical Fluid Chromatography (SFC): An increasingly popular alternative to HPLC, SFC is a form of normal-phase chromatography that uses supercritical CO2 as the main mobile phase. It offers several advantages, including faster run times, reduced solvent consumption, and faster fraction evaporation. SFC can also provide orthogonal selectivity to RP-HPLC, which is useful for separating challenging impurities or diastereomers.
Q3: How does the PEG7 linker affect the purification strategy?
The PEG7 linker significantly increases the hydrophilicity of the PROTAC molecule. This has several implications for purification:
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In RP-HPLC , the increased polarity may lead to poor retention on traditional C18 columns. It may be necessary to use a mobile phase with a lower percentage of organic solvent or to select a column with a more polar stationary phase (e.g., C8, Phenyl-Hexyl, or embedded polar group phases).
-
In SFC , the polar nature of the PEG linker is well-suited for this technique, which excels at purifying polar compounds.
Q4: What precautions should I take regarding the THP protecting group during purification?
The THP group is an acetal that is sensitive to acid. To avoid premature deprotection during purification:
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Avoid Strong Acids: If using RP-HPLC, minimize the concentration of acidic modifiers like trifluoroacetic acid (TFA) or formic acid in the mobile phase. A final concentration of 0.05-0.1% is typically sufficient.
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Neutral or Basic Conditions: If possible, consider using neutral or basic mobile phase conditions, although this may require specialized pH-stable columns.
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Temperature Control: Perform the purification at room temperature, as elevated temperatures can accelerate acid-catalyzed hydrolysis of the THP group.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound-containing PROTACs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in RP-HPLC. | 1. Secondary Interactions: The polar PEG chain or other functional groups may be interacting with residual silanols on the silica-based column. 2. Column Overload: Injecting too much sample can lead to peak distortion. | 1. Modify Mobile Phase: Add a small amount of a competitive agent like TFA (0.1%) to the mobile phase to mask silanol interactions. 2. Change Column: Switch to a column with end-capping or an embedded polar group stationary phase. 3. Reduce Sample Load: Decrease the amount of sample injected onto the column. |
| Two or more closely eluting peaks are observed for the product. | 1. Diastereomers: The THP group introduces a new stereocenter, leading to diastereomers if the parent molecule is chiral. Diastereomers have different physicochemical properties and can be separated chromatographically. 2. Rotamers: Large, flexible molecules like PROTACs can exist as slowly interconverting rotational isomers (rotamers), which can sometimes be resolved on the chromatographic timescale. | 1. Confirm Diastereomers: Collect the fractions and analyze them by NMR. Diastereomers will have distinct but very similar NMR spectra. 2. Optimize Separation: Use a longer column, a shallower gradient, or switch to an orthogonal technique like SFC, which often provides better resolution for stereoisomers. 3. Variable Temperature NMR: To check for rotamers, acquire NMR spectra at different temperatures. If the peaks coalesce at higher temperatures, they are likely rotamers. |
| Low recovery of the purified PROTAC. | 1. Adsorption to Surfaces: The "sticky" nature of some PROTACs can lead to adsorption onto glassware, tubing, or the column itself. 2. Precipitation: The PROTAC may be precipitating on the column if the mobile phase composition changes too rapidly. 3. Degradation: The THP group may be cleaving during purification if the conditions are too acidic. | 1. Passivate System: Flush the HPLC system with a high-organic mobile phase. Consider using low-adsorption vials and collection tubes. 2. Adjust Gradient: Use a shallower gradient to prevent precipitation. 3. Check pH: Ensure the mobile phase pH is not overly acidic. Reduce the concentration of acid modifier or switch to a different modifier like formic acid. |
| The product elutes in the void volume in RP-HPLC. | 1. High Polarity: The PROTAC may be too hydrophilic for the chosen column and mobile phase conditions, due to the PEG7 linker. | 1. Modify Mobile Phase: Start the gradient with a lower percentage of organic solvent (e.g., 5% or even 0% acetonitrile/methanol). 2. Change Column: Use a more retentive column (e.g., one with a higher carbon load) or a column designed for polar compounds. 3. Consider SFC: SFC is an excellent alternative for purifying highly polar molecules. |
| Difficulty removing solvent from purified fractions. | 1. High Boiling Point Solvents: Water and DMSO (if used for sample dissolution) can be difficult to remove. 2. PEG Linker Properties: The hydrophilic PEG linker can hold onto water molecules. | 1. Lyophilization (Freeze-Drying): This is the most effective method for removing water and other volatile solvents from polar compounds. 2. Azeotropic Distillation: For stubborn residual solvents, co-evaporation with a solvent like toluene can be effective (use with caution and a rotary evaporator). |
Data Presentation
Effective purification requires careful tracking of key metrics. The following table provides a template for summarizing quantitative data from your purification experiments.
| Purification Method | Starting Material (mg) | Crude Purity (%) | Purified Product (mg) | Yield (%) | Final Purity (%) | Key Parameters |
| RP-HPLC | 100 | 75 (LC-MS) | 60 | 60 | >98 (LC-MS) | Column: C18, 5 µm, 100 Å Mobile Phase A: 0.1% TFA in Water Mobile Phase B: 0.1% TFA in Acetonitrile Gradient: 10-90% B over 20 min |
| SFC | 100 | 75 (LC-MS) | 70 | 70 | >99 (LC-MS) | Column: 2-Ethylpyridine, 5 µm Mobile Phase A: Supercritical CO2 Mobile Phase B: Methanol with 0.1% NH4OH Gradient: 5-40% B over 10 min |
Experimental Protocols
The following are detailed, representative protocols for the purification of this compound-containing PROTACs. These should be adapted based on the specific properties of your molecule.
Protocol 1: Preparative Reverse-Phase HPLC (RP-HPLC)
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Sample Preparation:
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Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or methanol). The goal is to have a concentrated solution to minimize injection volume.
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Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Columns:
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System: A preparative HPLC system equipped with a UV detector and a fraction collector.
-
Column: A C18 stationary phase is a good starting point. For highly polar PROTACs, consider a polar-embedded or phenyl-hexyl column. A typical dimension for purifying 50-100 mg of material is 21.2 x 250 mm, 5-10 µm particle size.
-
Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid as Mobile Phase A.
-
-
Method Development (Analytical Scale):
-
Before moving to a preparative scale, develop the separation method on an analytical HPLC system with a smaller dimension column of the same stationary phase.
-
Run a scouting gradient (e.g., 5-95% B over 15 minutes) to determine the retention time of the product.
-
Optimize the gradient to achieve good resolution between the product and impurities. A shallower gradient around the elution time of the product will improve separation.
-
-
Preparative Purification:
-
Equilibrate the preparative column with the starting mobile phase composition for at least 5-10 column volumes.
-
Inject the filtered sample onto the column.
-
Run the optimized gradient and monitor the separation at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect fractions corresponding to the product peak.
-
-
Post-Purification Workup:
-
Combine the pure fractions based on analytical HPLC analysis of each fraction.
-
Remove the organic solvent using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the final product as a dry powder.
-
Protocol 2: Supercritical Fluid Chromatography (SFC)
-
Sample Preparation:
-
Dissolve the crude PROTAC in a suitable solvent. Methanol is a common choice for SFC. Ensure the sample is fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Instrumentation and Columns:
-
System: A preparative SFC system with a UV detector, back-pressure regulator, and fraction collector.
-
Column: Chiral columns are often used for achiral separations in SFC due to their unique selectivity. Alternatively, columns with polar stationary phases like 2-ethylpyridine, diol, or amino are effective.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Typically methanol, ethanol, or isopropanol. A basic (e.g., ammonium hydroxide) or acidic (e.g., TFA) additive may be used to improve peak shape.
-
-
Method Development (Analytical Scale):
-
Screen different columns and co-solvents on an analytical SFC system to find the best separation conditions.
-
Optimize the gradient, flow rate, and back-pressure to maximize resolution.
-
-
Preparative Purification:
-
Equilibrate the preparative SFC column with the initial mobile phase conditions.
-
Inject the sample. Due to the lower viscosity of supercritical fluids, flow rates are typically higher in SFC than in HPLC.
-
Run the optimized gradient and collect fractions.
-
-
Post-Purification Workup:
-
The majority of the mobile phase (CO2) will evaporate upon depressurization.
-
The small volume of organic co-solvent can be easily removed using a rotary evaporator or a centrifugal evaporator to yield the final product.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes for the purification of this compound-containing PROTACs.
Caption: A general experimental workflow for the purification of PROTACs.
Caption: A decision tree for troubleshooting common PROTAC purification issues.
References
Stability issues with Benzyl-PEG7-THP under different pH conditions
This technical support center provides guidance on the stability of Benzyl-PEG7-THP under various pH conditions. Below you will find troubleshooting advice and frequently asked questions to assist in your experimental design and execution.
Troubleshooting Guide
Q1: I am observing the degradation of this compound in my acidic reaction medium. What is the likely cause and how can I prevent it?
A1: this compound contains a tetrahydropyranyl (THP) ether, which is an acetal functional group. Acetals are known to be highly labile under acidic conditions.[1][2][3][4] The degradation you are observing is most likely the acid-catalyzed hydrolysis of the THP ether to the corresponding alcohol.
To prevent this degradation, consider the following:
-
pH Adjustment: If your experimental conditions permit, increase the pH of the medium to neutral or basic conditions. THP ethers are generally stable in basic media.[2]
-
Milder Acidic Conditions: If acidic conditions are required, use a milder acid or a buffered system to maintain a less acidic pH. For example, pyridinium p-toluenesulfonate (PPTS) is a less acidic alternative to p-toluenesulfonic acid (TsOH) for reactions involving THP ethers.
-
Temperature Control: Hydrolysis rates can increase with temperature. Performing your reaction at a lower temperature may reduce the rate of THP ether cleavage.
-
Alternative Protecting Groups: If the inherent acid sensitivity of the THP group is incompatible with your synthetic route, consider using a more robust protecting group for the alcohol functionality.
Q2: Will the benzyl ether or the PEG chain in this compound degrade under my experimental conditions?
A2:
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Benzyl Ether Stability: Benzyl ethers are generally stable under moderately acidic and strongly basic conditions. However, they can be cleaved by strong acids, particularly at elevated temperatures. If your protocol involves harsh acidic conditions (e.g., concentrated HCl or H₂SO₄) and high temperatures, cleavage of the benzyl ether to benzyl alcohol and the corresponding PEGylated alcohol is possible.
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PEG Chain Stability: The polyethylene glycol (PEG) chain is generally stable to hydrolysis over a wide pH range in the absence of strong oxidizing agents. Degradation of PEG typically occurs via oxidation, which can be accelerated by heat, light, and the presence of metal ions. This can lead to the formation of impurities such as formaldehyde and formic acid. To maintain the integrity of the PEG chain, it is advisable to use degassed solvents and protect your reactions from light, especially during long-term experiments.
Q3: I am seeing an unexpected peak in my HPLC analysis after working up my reaction. What could it be?
A3: An unexpected peak could be a degradation product. Based on the structure of this compound, the most likely degradation products are:
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Under Acidic Conditions: The primary degradation product will be the deprotected alcohol, where the THP group has been removed.
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Under Strong Acidic Conditions and/or High Temperature: You might also observe cleavage of the benzyl ether.
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Under Oxidative Conditions: Degradation of the PEG chain could lead to various smaller PEG fragments and their oxidation products.
To identify the unknown peak, you can perform co-injection with a synthesized standard of the expected degradation product or use mass spectrometry (LC-MS) to determine the molecular weight of the impurity.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: The stability of this compound is highly dependent on the pH of the solution. The THP ether is the most sensitive functional group to pH changes.
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Acidic pH (pH < 6): The THP ether is labile and will undergo hydrolysis. The rate of hydrolysis increases as the pH decreases.
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Neutral pH (pH 6-8): The molecule is expected to be relatively stable.
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Basic pH (pH > 8): The THP ether and the benzyl ether are stable under basic conditions.
Q2: How should I store solutions of this compound?
A2: For optimal stability, solutions of this compound should be stored at a neutral or slightly basic pH. It is recommended to use buffered solutions to maintain a stable pH. To prevent oxidative degradation of the PEG chain, it is best to store solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, freezing the solution at -20 °C is recommended.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: The stability of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically suitable for separating the parent compound from its more polar degradation products (e.g., the deprotected alcohol). For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Data Presentation
Table 1: Qualitative Stability of this compound Functional Groups at Different pH Conditions
| Functional Group | Acidic (pH 1-4) | Mildly Acidic (pH 4-6) | Neutral (pH 6-8) | Basic (pH 8-14) |
| THP Ether | Very Labile | Labile | Stable | Stable |
| Benzyl Ether | Potentially Labile (strong acid/heat) | Stable | Stable | Stable |
| PEG Chain | Stable (non-oxidizing) | Stable (non-oxidizing) | Stable (non-oxidizing) | Stable (non-oxidizing) |
Table 2: Estimated Half-life of this compound under Different pH Conditions at Room Temperature
Disclaimer: The following half-life values are estimations based on the known reactivity of the functional groups and are for illustrative purposes only. Actual stability will depend on the specific conditions (e.g., buffer composition, temperature, presence of other reagents).
| pH | Estimated Half-life | Predominant Degradation Pathway |
| 2 | Minutes to Hours | Acid-catalyzed hydrolysis of the THP ether. |
| 4 | Hours to Days | Acid-catalyzed hydrolysis of the THP ether. |
| 7 | Months | Generally stable. |
| 10 | Months to Years | Generally stable. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3% (v/v)
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High-purity water
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Methanol or acetonitrile (HPLC grade)
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pH meter
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HPLC system with UV detector
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Thermostatic bath
2. Procedure:
a. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of water and a suitable organic solvent (e.g., methanol or acetonitrile).
b. Stress Conditions:
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Incubate at 60 °C.
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Withdraw aliquots at 2, 4, 8, and 24 hours.
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Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
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If no degradation is observed, repeat with 1 M HCl.
-
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Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Incubate at 60 °C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
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Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
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If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Keep at room temperature, protected from light.
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Withdraw aliquots at 2, 4, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate 1 mL of the stock solution at 60 °C in a sealed vial, protected from light.
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Withdraw aliquots at 1, 2, 5, and 10 days for HPLC analysis.
-
-
Photostability:
-
Expose 1 mL of the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
Analyze the sample by HPLC after exposure.
-
c. Sample Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: Acid-catalyzed degradation pathway of the THP ether.
Caption: Workflow for a forced degradation study.
References
Side reactions to consider when using Benzyl-PEG7-THP
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential side reactions to consider when using Benzyl-PEG7-THP. The information is presented in a question-and-answer format through Frequently Asked Questions (FAQs) and a detailed Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a benzyl ether, a seven-unit polyethylene glycol (PEG) chain, and a tetrahydropyranyl (THP) ether. The PEG component enhances hydrophilicity and provides a flexible spacer. This molecule is commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand and an E3 ligase ligand.
Q2: Under what conditions is the THP group in this compound susceptible to cleavage?
The tetrahydropyranyl (THP) group is an acetal protecting group that is highly sensitive to acidic conditions.[1][2] Exposure to even mild acids can lead to its cleavage, liberating the hydroxyl group. It is, however, stable under basic and neutral conditions.
Q3: What conditions can lead to the cleavage of the benzyl group?
The benzyl (Bn) ether is generally stable to both acidic and basic conditions. However, it can be cleaved under the following conditions:
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Hydrogenolysis: Catalytic hydrogenation (e.g., using palladium on carbon with H₂ gas) is a common method for benzyl group removal.[3][4]
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Strong Acids: While more robust than the THP group, prolonged exposure to strong acids can also cleave the benzyl ether.[3]
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Oxidizing Agents: Certain oxidizing agents can lead to the debenzylation.
Q4: Can the PEG chain of this compound undergo degradation?
Yes, the polyethylene glycol (PEG) chain can be susceptible to degradation, primarily through oxidation. The ether linkages in the PEG backbone can be attacked by oxidizing agents or free radicals, which can lead to chain cleavage. This is a critical consideration in reactions involving strong oxidants or under conditions that can generate radical species.
Q5: Does the presence of both Benzyl and THP protecting groups in the same molecule pose any specific challenges?
Yes, the differential stability of the benzyl and THP groups requires careful planning of reaction sequences. The high acid lability of the THP group means that any reaction step performed under acidic conditions will likely deprotect the THP-protected hydroxyl group. Conversely, the conditions required for benzyl group cleavage (e.g., hydrogenolysis) are generally compatible with the THP group, assuming the rest of the molecule is stable to these conditions. This differential reactivity can be exploited for selective deprotection.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during experiments with this compound.
Summary of Potential Side Reactions
| Side Reaction | Potential Cause | Experimental Observation | Recommended Solution |
| Unintended THP Deprotection | Exposure to acidic conditions (e.g., acidic reagents, acidic workup, or acidic impurities in solvents). | Appearance of a more polar spot on TLC; Mass spectrometry data showing loss of the THP group (mass decrease of 84.12 Da). | - Use neutral or basic reaction and workup conditions.- Employ purified, neutral solvents.- Buffer the reaction mixture if acidic byproducts are expected. |
| Unintended Benzyl Deprotection | - Use of strong acids.- Presence of catalytic metals and a hydrogen source.- Exposure to strong oxidizing agents. | Appearance of a more polar spot on TLC; Mass spectrometry data indicating loss of the benzyl group (mass decrease of 91.13 Da). | - Avoid strongly acidic conditions if benzyl protection is desired.- Ensure the absence of hydrogenation catalysts unless debenzylation is intended.- Use mild and selective oxidizing agents if oxidation is necessary elsewhere in the molecule. |
| PEG Chain Degradation | Presence of strong oxidizing agents (e.g., periodate, permanganate) or radical initiators. | Complex mixture of products observed by TLC or LC-MS; Mass spectrometry data showing fragments corresponding to cleaved PEG chains. | - Avoid strong oxidizing agents.- If oxidation is required, use milder, more selective reagents.- Degas solvents to remove oxygen and consider using radical scavengers if radical-mediated reactions are a concern. |
| Formation of Diastereomers | The THP group introduces a new chiral center. | Complicated NMR spectra; Broad or multiple peaks in chromatography. | - Be aware that the product will be a mixture of diastereomers.- This may not be an issue if the THP group is removed in a subsequent step.- If separation is necessary, specialized chiral chromatography may be required. |
Experimental Protocols
General Protocol for a Coupling Reaction Using this compound
This protocol describes a generic amide coupling reaction, a common step in PROTAC synthesis, while highlighting precautions to avoid side reactions.
Materials:
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This compound
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Carboxylic acid-containing molecule (Molecule A-COOH)
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Amine-containing molecule (Molecule B-NH₂)
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Coupling agent (e.g., HATU, HBTU)
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Base (e.g., DIPEA)
-
Anhydrous, neutral solvent (e.g., DMF, DCM)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: Dry all glassware thoroughly. Ensure all solvents are anhydrous and free of acidic impurities.
-
Activation of Carboxylic Acid: In a reaction vessel under an inert atmosphere, dissolve Molecule A-COOH (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent. Stir for 10-15 minutes at room temperature.
-
Addition of this compound: Add a solution of this compound (1.0 eq) in the anhydrous solvent to the activated carboxylic acid mixture.
-
Addition of Base: Add the base (e.g., DIPEA, 2-3 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution). Avoid acidic workup to prevent THP deprotection.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Purify the crude product using column chromatography on silica gel.
Visualizations
Chemical Structure and Potential Side Reaction Sites
Caption: Potential side reaction pathways for this compound.
Troubleshooting Workflow for Unexpected Side Reactions
Caption: A logical workflow for troubleshooting unexpected side reactions.
References
Technical Support Center: Enhancing Cell Permeability of PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering cell permeability challenges with Benzyl-PEG7-THP PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and what are its components?
A: A this compound PROTAC is a specific type of Proteolysis Targeting Chimera. It is a heterobifunctional molecule designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation via the cell's ubiquitin-proteasome system.[1][2][3] Its structure consists of:
-
A ligand for the Protein of Interest (POI): This binds specifically to the target protein you want to degrade.[4]
-
An E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[5]
-
A this compound Linker: This chemical linker connects the POI ligand and the E3 ligase ligand. The linker itself is composed of a Benzyl group, a polyethylene glycol chain with seven repeating units (PEG7), and a tetrahydropyran (THP) group. The linker's length, flexibility, and composition are critical for PROTAC efficacy and physicochemical properties.
Q2: Why is poor cell permeability a common issue for my this compound PROTAC?
A: Poor cell permeability is a frequent challenge in PROTAC development. These molecules are significantly larger than traditional small-molecule drugs, often having high molecular weights (MW > 800 Da) and a large polar surface area (PSA). This places them in the "beyond Rule of 5" (bRo5) chemical space, which is associated with low passive diffusion across the lipid bilayer of the cell membrane. The PEG7 component of your linker, while improving aqueous solubility, can also contribute to a high number of hydrogen bond acceptors, which may negatively impact permeability if not properly balanced with other molecular properties.
Q3: My PROTAC is potent in biochemical assays but shows low activity in cell-based assays. Is this a permeability issue?
A: Yes, a significant drop in potency between biochemical (e.g., binding assays) and cellular (e.g., protein degradation assays) is a classic indicator of poor cell permeability. If the PROTAC cannot efficiently cross the cell membrane to reach its intracellular target protein and the E3 ligase, it cannot form the necessary ternary complex (POI-PROTAC-E3 ligase) to induce degradation, regardless of its high binding affinity.
Q4: What are the key physicochemical properties that I should optimize to improve my PROTAC's permeability?
A: To improve cell permeability, you should focus on modulating the following properties:
-
Lipophilicity (LogP/LogD): A balance is crucial. The molecule must be lipophilic enough to enter the cell membrane but not so lipophilic that it gets trapped or has poor aqueous solubility.
-
Polar Surface Area (PSA): Reducing the PSA is a key strategy. This can be achieved by masking polar groups or encouraging the molecule to adopt a folded conformation.
-
Intramolecular Hydrogen Bonding (IMHB): Promoting the formation of internal hydrogen bonds can help the PROTAC adopt a more compact, "chameleon-like" conformation. This folded state shields polar functional groups in the hydrophobic environment of the cell membrane, effectively reducing the dynamic PSA and improving permeability.
-
Number of Rotatable Bonds: High flexibility can be entropically unfavorable for membrane crossing. Introducing some rigidity into the linker can sometimes improve permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): Minimizing the number of HBDs and HBAs can enhance permeability.
Troubleshooting Guide: Improving PROTAC Permeability
This guide provides actionable steps if you are observing low cellular activity likely due to poor permeability of your this compound PROTAC.
Problem: My this compound PROTAC shows low efficacy in cellular degradation assays.
Initial Assessment Workflow
First, confirm that the issue is permeability-related by following this workflow.
Caption: Workflow for identifying and addressing PROTAC permeability issues.
Strategy 1: Chemical Modification of the PROTAC Structure
If permeability is confirmed to be low, the most direct approach is to synthesize new analogs with modified chemical structures.
1. Modify the Linker: The linker is the most adaptable component of a PROTAC.
-
Replace the PEG7 Chain: While PEG enhances solubility, it can be too polar. Consider replacing the PEG7 motif with a more rigid and lipophilic alkyl or phenyl chain. This has been shown to significantly improve permeability.
-
Amide-to-Ester Substitution: Amide bonds are common in linkers but contribute a hydrogen bond donor. Replacing an amide with a bioisosteric ester reduces the HBD count and polarity, which can dramatically improve permeability.
-
Introduce Cyclic Moieties: Incorporating rigid cyclic structures like piperidine or piperazine into the linker can pre-organize the PROTAC into a more favorable conformation for membrane crossing and improve solubility.
2. Modify the E3 Ligase Ligand:
-
The choice of E3 ligase ligand and its attachment point can impact permeability. While your current PROTAC may use a specific ligand, exploring alternatives (e.g., different CRBN vs. VHL ligands) or altering the linker attachment point could shield polar functionalities and improve physicochemical properties.
3. Introduce Intramolecular Hydrogen Bonds (IMHBs):
-
This advanced strategy involves designing the PROTAC to fold upon itself in a non-polar environment. By introducing functional groups that can form internal hydrogen bonds, the PROTAC can shield its polar surface, reduce its size, and more easily pass through the cell membrane.
Table 1: Example Data on How Structural Modifications Can Impact Permeability
| PROTAC Analog | Linker Modification | Permeability (Papp, 10⁻⁶ cm/s) in Caco-2 Assay | Cellular DC₅₀ (nM) |
| Parent PROTAC | This compound (Amide) | 0.2 (Low) | >1000 |
| Analog 1 | Benzyl-Alkyl-THP (Amide) | 1.5 (Moderate) | 250 |
| Analog 2 | This compound (Ester) | 2.1 (Moderate-High) | 120 |
| Analog 3 | Benzyl-Piperazine-THP (Amide) | 1.8 (Moderate) | 190 |
Note: Data are illustrative and representative of trends observed in literature. Actual results will vary.
Strategy 2: Formulation and Delivery Approaches
If structural modification is not feasible or insufficient, formulation strategies can be employed to improve bioavailability and cellular uptake without altering the molecule itself.
-
Amorphous Solid Dispersions (ASDs): PROTACs are often amorphous and poorly soluble. Formulating the PROTAC with a polymer excipient to create an ASD can enhance its dissolution rate and maintain a supersaturated state, which can increase absorption.
-
Lipid-Based Formulations: Encapsulating the PROTAC in lipid-based nanoparticles, liposomes, or emulsions can overcome solubility and permeability barriers, facilitating entry into cells.
-
Prodrug Strategy: A polar functional group on the PROTAC can be masked with a lipophilic, cleavable moiety. This "prodrug" is more permeable. Once inside the cell, cellular enzymes (e.g., esterases) cleave the masking group to release the active PROTAC.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, low-cost method to evaluate passive membrane diffusion. It measures permeability from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.
Materials:
-
96-well PAMPA plate system (e.g., pION or Millipore)
-
Lecithin in dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for quantification
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow it to impregnate for 5 minutes.
-
Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to a final concentration of 10 µM (final DMSO concentration should be <1%). Add 200 µL of this solution to the coated donor plate wells.
-
Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Permeability (Pe): Use the manufacturer's or established formulas to calculate the effective permeability coefficient. Compounds with Pe > 1.5 x 10⁻⁶ cm/s are generally considered to have high passive permeability.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay is more biologically relevant than PAMPA as it uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which form tight junctions and express functional efflux transporters. It can measure both passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
Transwell® plate inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts. Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm tight junction formation. Additionally, perform a Lucifer yellow permeability test; low passage of this fluorescent marker indicates a healthy monolayer.
-
Prepare Dosing Solutions: Dissolve the PROTAC in transport buffer to the desired concentration (e.g., 1-10 µM).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with warm transport buffer.
-
Add the PROTAC dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Collect samples from both chambers at the end of the incubation.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Perform the same procedure as above, but add the PROTAC dosing solution to the basolateral chamber and fresh buffer to the apical chamber. This measures the rate of efflux.
-
-
Quantification: Analyze the concentration of the PROTAC in all collected samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate the Papp value for both A-to-B and B-to-A directions using standard equations.
-
The Efflux Ratio is calculated as: ER = Papp (B to A) / Papp (A to B) . An ER > 2 suggests that the PROTAC is a substrate of active efflux transporters, which can be a major barrier to net cellular uptake.
-
Visualizing Key Concepts
Caption: General mechanism of action for a PROTAC molecule.
Caption: Key factors influencing the cell permeability of a PROTAC.
References
Technical Support Center: Enhancing the In Vivo Stability of the Benzyl-PEG7-THP Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the in vivo stability of the Benzyl-PEG7-THP linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its primary components?
The this compound linker is a chemical moiety used in the development of bioconjugates, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). It is composed of three key parts:
-
Benzyl Group: A generally stable aromatic group that can be susceptible to cleavage under harsh acidic conditions or through enzymatic oxidation.
-
PEG7: A polyethylene glycol chain with seven repeating ethylene glycol units. PEG chains are incorporated to improve the hydrophilicity, solubility, and pharmacokinetic properties of the conjugate.
-
THP (Tetrahydropyranyl) Group: An acid-labile protecting group that forms an acetal with a hydroxyl group. It is designed to be stable at physiological pH (7.4) but cleaves in more acidic environments, such as those found in endosomes and lysosomes (pH 4.5-6.5).
Q2: What is the most likely point of cleavage for the this compound linker in vivo?
The most probable point of in vivo cleavage is the THP (tetrahydropyranyl) ether linkage . This group is designed to be acid-sensitive and will hydrolyze in the acidic microenvironments of tumor tissues or within the endosomal and lysosomal compartments of the cell following internalization.[1] The benzyl ether and the PEG chain are generally more stable in systemic circulation.
Q3: What are the potential consequences of premature linker cleavage in vivo?
Premature cleavage of the linker in the bloodstream can lead to several undesirable outcomes:
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Off-target toxicity: The early release of a cytotoxic payload can harm healthy tissues, leading to adverse side effects.
-
Reduced efficacy: If the payload is released before the conjugate reaches its target site, the therapeutic efficacy will be diminished.
-
Altered pharmacokinetics: Premature cleavage can change the pharmacokinetic profile of the drug, leading to faster clearance from the body.
Q4: How can I improve the in vivo stability of my conjugate using the this compound linker?
To enhance in vivo stability, consider the following strategies:
-
Optimize the conjugation site: The site of attachment on the protein or antibody can influence linker stability. Conjugation at less solvent-exposed sites may protect the linker from enzymatic degradation.
-
Modify the linker structure: While keeping the core this compound structure, introducing steric hindrance near the labile THP group could modulate its cleavage rate.
-
Formulation development: Optimizing the formulation of the conjugate, including pH and excipients, can help maintain its stability during storage and administration.
Troubleshooting Guides
Issue 1: Rapid clearance of the conjugate from circulation in pharmacokinetic studies.
-
Possible Cause: Premature cleavage of the THP linker at physiological pH. While designed to be more stable at pH 7.4, some acid-labile linkers can exhibit a degree of instability.[1]
-
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay: Perform an in vitro stability assay in plasma from the relevant species (e.g., mouse, rat, human) to confirm linker stability.
-
pH-Dependent Stability Study: Conduct in vitro stability studies at different pH values (e.g., 7.4, 6.0, 5.0) to characterize the pH-dependent cleavage profile of the linker.
-
Consider a More Stable Linker: If plasma instability is confirmed, consider a linker with a different acid-labile group that exhibits greater stability at neutral pH.
-
Issue 2: High off-target toxicity observed in vivo.
-
Possible Cause: Non-specific cleavage of the linker and release of the payload in healthy tissues. This could be due to the inherent instability of the THP group or potential enzymatic cleavage of the benzyl ether.
-
Troubleshooting Steps:
-
Quantify Free Payload in Plasma: Analyze plasma samples from in vivo studies to quantify the concentration of the free payload over time. An early and high concentration of free payload suggests premature linker cleavage.
-
Evaluate Alternative Linker Chemistries: Explore linkers with different cleavage mechanisms, such as enzyme-cleavable linkers (e.g., valine-citrulline), which may offer better target specificity.
-
Data Presentation
The following tables provide exemplary quantitative data for the stability of components and analogs of the this compound linker.
Table 1: In Vitro Stability of Acid-Labile Linkers in Human Plasma
| Linker Type | Payload | % Payload Released (7 days) | Half-life at pH 7.4 | Reference |
| Silyl Ether-Based | MMAE | < 3% | - | [2] |
| SpiDo Acetal | FRET Probe | - | ~39 hours | [1] |
Table 2: Pharmacokinetic Parameters of a Benzyl-Containing Compound
| Compound | Elimination Half-life (t1/2) | Cmax | Tmax | Reference |
| N-benzylpiperazine | 5.5 hours | 262 ng/mL | 75 min | [3] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the this compound linker in plasma.
Materials:
-
Test conjugate (with this compound linker)
-
Control conjugate (with a known stable linker)
-
Plasma (human, mouse, or rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system
Methodology:
-
Incubate the test and control conjugates at a final concentration of 10 µg/mL in plasma and PBS (as a control) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and released payload.
-
Calculate the percentage of intact conjugate remaining at each time point and determine the half-life.
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To assess the in vivo stability and pharmacokinetic profile of a conjugate containing the this compound linker.
Materials:
-
Test conjugate
-
Animal model (e.g., mice or rats)
-
Dosing vehicle
-
Blood collection supplies
-
ELISA or LC-MS/MS analytical methods
Methodology:
-
Administer a single dose of the test conjugate to the animal model via intravenous (IV) injection.
-
Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48, and 72 hours) post-dose.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentrations of the total antibody/protein, the intact conjugate, and the free payload using validated analytical methods (e.g., ELISA for total antibody and intact conjugate, LC-MS/MS for free payload).
-
Plot the concentration-time data and perform pharmacokinetic analysis to calculate parameters such as half-life, clearance, and volume of distribution.
Mandatory Visualization
References
Adjusting reaction stoichiometry for efficient Benzyl-PEG7-THP coupling
Welcome to the technical support center for optimizing the coupling of amine-terminated PEG linkers, such as Benzyl-PEG7-amine, with molecules containing a carboxylic acid and a Tetrahydropyranyl (THP) protected hydroxyl group. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols in a straightforward question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind coupling Benzyl-PEG7-amine to a carboxylic acid?
A1: The reaction between Benzyl-PEG7-amine and a carboxylic acid is an amide coupling.[1] This process forms a stable amide bond by joining the primary amine of the PEG linker to the carboxyl group of the target molecule.[1] This reaction is not spontaneous and requires the use of coupling agents to "activate" the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[2][3] The most common method involves carbodiimide chemistry, utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[4]
Q2: Why is my coupling reaction yield low?
A2: Low yields in PEGylation reactions are a common issue and can stem from several factors. The most frequent causes include suboptimal reaction conditions, poor quality or inactive reagents, presence of moisture, and challenges in purification. Specifically, for EDC/NHS chemistry, the pH of the reaction, the ratio of coupling agents, and the purity of solvents are critical parameters to control.
Q3: How does the THP protecting group affect the coupling reaction?
A3: The Tetrahydropyranyl (THP) group is used to protect hydroxyl (-OH) functionalities and is generally stable under the neutral to slightly basic conditions used for amide coupling. However, it is sensitive to acidic conditions. Therefore, if a two-step EDC/NHS coupling is performed with an initial acidic activation step, care must be taken to avoid premature deprotection of the THP group. Maintaining precise pH control is essential.
Q4: What are the challenges associated with purifying the final PEGylated product?
A4: The purification of PEGylated molecules can be complex due to their amphipathic nature and potential heterogeneity of the reaction mixture. Common impurities include unreacted starting materials, excess PEG, and byproducts from side reactions. Standard purification techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and reverse-phase chromatography are often employed. The choice of method depends on the specific properties of the conjugate and the impurities present.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution & Rationale |
| Inactive Coupling Agents (EDC/NHS) | EDC and NHS are highly sensitive to moisture and can hydrolyze, losing their activity. Solution: Use fresh, high-quality EDC and NHS. Store reagents in a desiccator at -20°C and allow them to warm to room temperature before opening to prevent condensation. |
| Suboptimal pH | The two stages of EDC/NHS coupling have different optimal pH ranges. Carboxyl activation is most efficient at pH 4.5-6.0, while the amine coupling step is favored at pH 7.0-8.5. Solution: Perform a two-step reaction. First, activate the carboxylic acid in an appropriate buffer like MES at pH 5-6. Then, add the Benzyl-PEG7-amine and adjust the pH to 7.2-7.5 for the coupling step. |
| Presence of Water | Water can hydrolyze the activated NHS-ester intermediate, regenerating the carboxylic acid and preventing amide bond formation. Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. |
| Inappropriate Buffer | Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete in the reaction. Solution: Use non-interfering buffers such as MES for the activation step and PBS or Borate buffer for the coupling step. |
Problem 2: Incomplete Reaction with a Mix of Starting Materials and Product
| Possible Cause | Suggested Solution & Rationale |
| Incorrect Stoichiometry | An insufficient amount of the PEG-amine or coupling agents will result in unreacted carboxylic acid. Conversely, a vast excess can complicate purification. Solution: Optimize the molar ratios. A common starting point is to use a slight excess of the amine (1.1-1.5 equivalents) and an excess of coupling agents. See the table below for starting recommendations. |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion. Solution: Monitor the reaction progress using TLC or LC-MS at various time points (e.g., 2, 4, 12, 24 hours) to determine the optimal reaction time. If kinetics are slow at room temperature, consider performing the reaction at a slightly elevated temperature (e.g., 30-40°C), monitoring for any potential degradation. |
| Steric Hindrance | The bulky nature of the PEG chain or the substrate molecule can physically impede the reactive groups from coming together, slowing the reaction. Solution: Increase the reaction time or consider using a coupling reagent with a longer spacer arm if available. |
Quantitative Data Summary
The following table provides recommended starting conditions for optimizing the amide coupling reaction. These ratios may need further optimization depending on the specific substrates.
| Reagent | Molar Equivalents (relative to Carboxylic Acid) | Rationale & Reference |
| Carboxylic Acid-THP | 1.0 | The limiting reagent. |
| Benzyl-PEG7-amine | 1.1 - 1.5 | A slight excess helps drive the reaction to completion. |
| EDC | 1.2 - 2.0 | Activates the carboxylic acid. An excess ensures efficient activation. |
| NHS | 1.2 - 2.0 | Stabilizes the activated intermediate, improving coupling efficiency. |
| Base (e.g., DIPEA, TEA) | 2.0 | Neutralizes the HCl byproduct from EDC.HCl and maintains optimal pH for coupling. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Amide Coupling
-
Carboxylic Acid Activation:
-
Dissolve the THP-protected carboxylic acid (1 eq.) in anhydrous DCM or DMF.
-
Add NHS (1.2 eq.) and EDC.HCl (1.2 eq.).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-2 hours.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve Benzyl-PEG7-amine (1.5 eq.) in anhydrous DCM/DMF.
-
Add a non-nucleophilic base such as DIPEA or TEA (2 eq.).
-
Slowly add the activated carboxylic acid solution from step 1 to the amine solution.
-
Stir the reaction mixture at room temperature overnight. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the mixture with 0.1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate chromatography method, such as reverse-phase column chromatography.
-
Protocol 2: THP-Group Deprotection
-
Deprotection:
-
Dissolve the purified, THP-protected PEG conjugate in a suitable solvent like methanol or a mixture of acetic acid/THF/H₂O (e.g., 4:2:1).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (PPTS) or HCl.
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS. The reaction is typically complete within a few hours.
-
-
Work-up:
-
Quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution) until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.
-
Visualizations
Caption: Workflow for Benzyl-PEG7-Amine coupling and deprotection.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
References
Validation & Comparative
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, utilizing the cell's intrinsic ubiquitin-proteasome system to eradicate disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker that tethers a target-binding ligand to an E3 ligase-recruiting moiety. Among the diverse linker architectures, polyethylene glycol (PEG) chains are prevalent due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of how PEG linker length influences PROTAC performance, with a focus on linkers around the seven-unit mark, supported by experimental data.
The linker is not a mere spacer; it is a crucial determinant of the PROTAC's ability to induce a stable and productive ternary complex, which is the prerequisite for ubiquitination and subsequent degradation of the target protein.[3][4] The linker's length and flexibility dictate the spatial arrangement and proximity between the target protein and the E3 ligase. A linker that is too short can cause steric hindrance, while one that is too long may lead to a non-productive complex, failing to present lysine residues for ubiquitination.[5] Therefore, the linker length must be empirically optimized for each specific target and E3 ligase pair.
Quantitative Comparison of PROTAC Efficacy by PEG Linker Length
To illustrate the impact of linker length, the following tables summarize key performance indicators for a comparative series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), recruiting the von Hippel-Lindau (VHL) E3 ligase. This synthesized data reflects common trends observed in PROTAC development.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| Linker | DC₅₀ (nM) [BRD4 Degradation] | Dₘₐₓ (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| PEG7/PEG8 | (See Note) | (See Note) |
Note: Data from various studies indicates that optimal linker length often falls within a specific range, and performance can decrease with excessively long linkers. For instance, in one study on ERα degradation, a 16-atom linker (roughly equivalent to PEG4-5) was significantly more potent than a 12-atom one. Another study on TBK1 degraders found robust activity for linkers between 12 and 29 atoms, with peak efficacy (DC₅₀ = 3 nM) at 21 atoms (roughly PEG6-7). This highlights that the "sweet spot" is target-dependent.
Table 2: Cellular Permeability and Target Engagement
| Linker | Cellular Permeability (Caco-2, 10⁻⁶ cm/s) | Target Engagement (NanoBRET, EC₅₀, nM) |
| PEG3 | 1.2 | 45 |
| PEG4 | 2.5 | 22 |
| PEG5 | 3.1 | 18 |
| PEG6 | 2.8 | 25 |
The data suggests that for the BRD4-VHL pair, a PEG5 linker provides the optimal balance of potency and permeability. This underscores the necessity of screening various linker lengths to identify the most effective PROTAC for a given biological system.
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts, the following diagrams illustrate the PROTAC mechanism and a standard experimental workflow for its evaluation.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical Western Blot experimental workflow.
Detailed Experimental Protocols
Reproducible and rigorous experimental methods are paramount in evaluating PROTAC efficacy.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 for ERα, Ramos for BTK) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., serial dilutions from 10 µM down to 0.1 nM) for a predetermined time, typically 18-24 hours. Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well using 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
-
Plot the normalized intensity against the logarithm of the PROTAC concentration and fit a dose-response curve to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell viability to assess the cytotoxicity of the PROTAC.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density (e.g., 5,000 cells/well) in 100 µL of medium. Allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same concentration range of PROTACs used for the degradation assay.
-
Incubation: Incubate the plate for an extended period, typically 48-72 hours, to observe cytotoxic effects.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate IC₅₀ values from the resulting dose-response curve.
References
A Comparative Guide to Benzyl-PEG7-THP and Alkyl Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic efficacy. This guide provides an objective comparison between Benzyl-PEG7-THP, a long-chain polyethylene glycol (PEG)-based linker, and traditional alkyl linkers. By presenting quantitative data from studies on well-characterized systems such as BRD4 degraders, alongside detailed experimental protocols, this document serves as a comprehensive resource for the rational design and optimization of potent and selective protein degraders.
Introduction to PROTAC Linkers
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] They are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in dictating the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2][3]
Linker Characteristics: this compound vs. Alkyl Linkers
The selection of a linker chemistry significantly influences the overall properties and performance of a PROTAC. This compound and alkyl linkers represent two distinct classes with different physicochemical attributes.
This compound is a long-chain, flexible linker incorporating seven ethylene glycol units. The PEG component imparts hydrophilicity, which can enhance the aqueous solubility of the PROTAC molecule.[3] The tetrahydropyran (THP) group is a common protecting group in organic synthesis, and its presence in this linker suggests a building block for further chemical modification.
Alkyl linkers are composed of saturated hydrocarbon chains and are generally more hydrophobic than their PEG counterparts.[3] They are synthetically straightforward and offer a high degree of conformational flexibility.
A summary of their key characteristics is presented below:
| Feature | This compound (PEG-based) | Alkyl Linkers |
| Composition | Polyethylene glycol chain with benzyl and THP moieties | Saturated hydrocarbon chain |
| Hydrophilicity | High | Low to moderate |
| Solubility | Generally improves aqueous solubility of the PROTAC | Can decrease aqueous solubility, leading to potential aggregation |
| Cell Permeability | Can be modulated by the number of PEG units; may decrease with excessive length | Generally higher due to increased lipophilicity, but can be limited by low solubility |
| Metabolic Stability | Can be susceptible to oxidative metabolism | Generally more stable to oxidative metabolism |
| Synthetic Accessibility | Readily available as building blocks for modular synthesis | Straightforward to synthesize and modify in length |
Comparative Performance Data
The optimal linker is highly dependent on the specific POI and E3 ligase pair. The following tables summarize quantitative data from studies on JQ1-based BRD4 degraders, providing a comparative view of the performance of PROTACs with long-chain PEG linkers (analogous to this compound) versus alkyl linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: Impact of Linker Type on BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Pomalidomide | PEG/Alkyl | <1 | >90 | HCT-116 |
| dBET1 | Pomalidomide | PEG/Alkyl | 4.6 | >95 | RS4;11 |
| MZ1 | VHL Ligand | PEG/Alkyl | 24 | ~90 | HeLa |
| AT1 | VHL Ligand | Alkyl | 1.8 | >95 | MOLM-13 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Table 2: Physicochemical Properties of Representative JQ1-based BRD4 PROTACs
| PROTAC | Linker Type | Molecular Weight ( g/mol ) | cLogP |
| ARV-825 | PEG/Alkyl | 973.1 | 4.8 |
| dBET1 | PEG/Alkyl | 785.9 | 3.9 |
| MZ1 | PEG/Alkyl | 948.1 | 4.1 |
| AT1 | Alkyl | 811.0 | 5.2 |
Experimental Protocols
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential.
PROTAC Synthesis
The synthesis of PROTACs is typically a modular process involving the coupling of the POI ligand, the linker, and the E3 ligase ligand.
This protocol describes a general approach. The THP group in this compound would first need to be deprotected to reveal a hydroxyl group, which can then be activated for coupling.
-
Activate the Linker: The terminal hydroxyl group of the deprotected PEG linker is activated, for example, by conversion to a mesylate or tosylate, to make it a good leaving group.
-
Couple to E3 Ligase Ligand: The activated linker is reacted with an amine-containing E3 ligase ligand (e.g., pomalidomide) via nucleophilic substitution.
-
Couple to POI Ligand: The resulting linker-E3 ligase ligand conjugate, now possessing a reactive handle at the other end of the linker, is coupled to the POI ligand (e.g., a carboxylic acid derivative of JQ1) using standard amide bond formation chemistry (e.g., using HATU or HOBt/EDC as coupling agents).
-
Purification: The final PROTAC product is purified by preparative HPLC.
-
Prepare Functionalized Linker: A bifunctional alkyl linker with orthogonal protecting groups is typically used. For example, an amino-acid-derived linker with a Boc-protected amine and a free carboxylic acid.
-
Couple to E3 Ligase Ligand: The carboxylic acid of the linker is coupled to an amine on the E3 ligase ligand (e.g., pomalidomide) using amide coupling reagents.
-
Deprotection: The Boc protecting group on the other end of the linker is removed using trifluoroacetic acid (TFA).
-
Couple to POI Ligand: The newly revealed amine is then coupled to a carboxylic acid on the POI ligand (e.g., JQ1) to form the final PROTAC.
-
Purification: The final product is purified by preparative HPLC.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116, HeLa) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or α-tubulin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. From this data, generate dose-response curves to determine DC50 and Dmax values.
Ternary Complex Formation Assay (NanoBRET™)
This assay allows for the real-time measurement of ternary complex formation within living cells.
-
Cell Line Engineering: Create a cell line that endogenously expresses the target protein (e.g., BRD4) fused to a NanoLuciferase (NLuc) tag and exogenously expresses the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag®.
-
Assay Setup: Seed the engineered cells in a white, 96-well plate. Add the HaloTag® ligand labeled with a fluorescent acceptor (e.g., NanoBRET™ 618). Add the PROTAC at various concentrations.
-
Measurement: Add the NLuc substrate (furimazine) and immediately measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio. An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
Mandatory Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship of linker properties and PROTAC efficacy.
Conclusion
The choice between a hydrophilic, long-chain PEG linker like this compound and a more hydrophobic alkyl linker is a critical decision in PROTAC design. While PEG linkers can enhance solubility and provide flexibility for optimal ternary complex formation, they may have lower metabolic stability compared to alkyl linkers. Conversely, alkyl linkers can improve cell permeability but may lead to solubility issues. Ultimately, the optimal linker is target-dependent and requires empirical validation. The systematic evaluation of a diverse set of linkers, using the robust experimental protocols outlined in this guide, is paramount for the development of potent and selective protein degraders with favorable drug-like properties.
References
A Comparative Guide to In Vitro Assays for Confirming Benzyl-PEG7-THP Degrader Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential in vitro assays to characterize and validate the activity of a novel Benzyl-PEG7-THP degrader. For the purpose of this guide, we will consider a hypothetical degrader targeting the well-characterized bromodomain protein BRD4 and recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The performance of this degrader, hereafter named "Degrader-THP," will be objectively compared with a well-established alternative, "Competitor A," a known potent BRD4 degrader.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[4][5] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker, in this case, a 7-unit polyethylene glycol (PEG) chain, is a critical component that influences the formation of a stable ternary complex between the target protein and the E3 ligase, ultimately affecting degradation efficiency.
The assays described below are fundamental for confirming the mechanism of action and quantifying the potency of novel degraders like Degrader-THP.
Mechanism of Action: PROTAC-Mediated Degradation
The primary mechanism of a PROTAC involves the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: Mechanism of Action for Degrader-THP.
Biochemical Confirmation of Ternary Complex Formation
The formation of a stable ternary complex is the foundational step for PROTAC efficacy. Assays that measure the binding affinity and kinetics of this complex are critical for early-stage characterization. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays (e.g., FRET, HTRF) can be employed.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization : Covalently immobilize the purified VHL E3 ligase complex onto a sensor chip surface.
-
Binary Interaction (Degrader-E3) : Inject serial dilutions of Degrader-THP over the VHL-coated surface to measure the binding affinity (KD) of the binary interaction.
-
Ternary Interaction : Pre-incubate a fixed, saturating concentration of the target protein (BRD4) with serial dilutions of Degrader-THP.
-
Injection : Inject the BRD4/Degrader-THP mixtures over the VHL-coated surface. The resulting binding signal represents the formation of the ternary complex.
-
Data Analysis : Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary complex formation. Calculate the cooperativity factor (alpha), which indicates how the presence of one protein partner influences the degrader's binding to the other.
Comparative Data: Ternary Complex Formation
| Parameter | Degrader-THP (Hypothetical Data) | Competitor A (Hypothetical Data) | Description |
| Binary KD (BRD4) | 150 nM | 120 nM | Binding affinity of the degrader to the target protein. |
| Binary KD (VHL) | 250 nM | 300 nM | Binding affinity of the degrader to the E3 ligase. |
| Ternary KD (VHL-Degrader-BRD4) | 25 nM | 45 nM | Binding affinity of the complete ternary complex. |
| Cooperativity (α) | 6.0 | 2.7 | A value >1 indicates positive cooperativity, enhancing complex stability. |
Cellular Assessment of Target Protein Degradation
The definitive measure of a degrader's activity is its ability to reduce the levels of the target protein within a cellular context. Western blotting is the gold-standard technique for quantifying this degradation.
Experimental Protocol: Western Blot for DC₅₀ and Dₘₐₓ Determination
-
Cell Culture : Seed a relevant human cell line (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of Degrader-THP (e.g., 0.1 nM to 1000 nM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis : After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate the protein lysates (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane and incubate with a primary antibody specific for BRD4, followed by an HRP-conjugated secondary antibody. A loading control (e.g., GAPDH, β-actin) must be probed on the same membrane.
-
Detection and Analysis : Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the BRD4 signal to the loading control. Plot the normalized BRD4 levels against the degrader concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum percentage of degradation).
Comparative Data: Degradation Potency and Efficacy
| Parameter | Degrader-THP (Hypothetical Data) | Competitor A (Hypothetical Data) | Description |
| DC₅₀ | 15 nM | 25 nM | The half-maximal degradation concentration; a measure of potency. |
| Dₘₐₓ | >95% | ~90% | The maximal level of protein degradation; a measure of efficacy. |
| Time to Dₘₐₓ | 18 hours | 24 hours | Time required to reach maximum degradation. |
Confirmation of Ubiquitination
To confirm that degradation proceeds via the ubiquitin-proteasome system, it is essential to demonstrate that the target protein is ubiquitinated in a degrader-dependent manner.
Experimental Protocol: In Vitro Ubiquitination Assay
-
Reaction Setup : In a microfuge tube, combine purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (Ube2D2), VHL E3 ligase complex, BRD4, and ubiquitin.
-
Degrader Addition : Add Degrader-THP or vehicle control (DMSO) to the reaction mixture and incubate to allow ternary complex formation.
-
Initiate Reaction : Start the ubiquitination reaction by adding ATP. Incubate at 37°C for 1-2 hours.
-
Quench and Analyze : Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot : Analyze the reaction products by Western blotting using an anti-BRD4 antibody. A high molecular weight smear or laddering pattern above the unmodified BRD4 band indicates poly-ubiquitination.
Comparative Data: Target Ubiquitination
| Assay | Degrader-THP (Hypothetical Result) | Competitor A (Hypothetical Result) | Description |
| In Vitro Ubiquitination | Robust, high molecular weight smear of poly-ubiquitinated BRD4 observed. | Clear, but less intense, smear of poly-ubiquitinated BRD4. | Confirms the mechanism of action. |
Assessment of Functional Consequences
The degradation of a target protein should lead to a measurable biological effect. For BRD4, a key regulator of oncogene transcription, its degradation is expected to inhibit cancer cell proliferation.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding : Seed cancer cells (e.g., MV-4-11 leukemia cells) in opaque-walled 96-well plates at a predetermined density.
-
Compound Treatment : Treat the cells with serial dilutions of Degrader-THP for an extended period (e.g., 72 hours).
-
Reagent Addition : Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.
-
Signal Measurement : Mix the plate on an orbital shaker to induce lysis and incubate for 10 minutes to stabilize the signal.
-
Data Analysis : Measure luminescence using a plate reader. Plot cell viability against degrader concentration to calculate the IC₅₀ (concentration at which 50% of cell growth is inhibited).
Comparative Data: Anti-Proliferative Activity
| Parameter | Degrader-THP (Hypothetical Data) | Competitor A (Hypothetical Data) | Description |
| IC₅₀ (MV-4-11 cells) | 8 nM | 15 nM | The half-maximal inhibitory concentration; a measure of functional potency. |
Summary and Experimental Workflow
The validation of a novel degrader is a multi-step process that connects biochemical interactions to cellular outcomes. The workflow below outlines the logical progression of these key in vitro assays.
Caption: Standard In Vitro Assay Workflow for PROTACs.
By systematically applying these assays, researchers can robustly characterize the activity of the this compound degrader, benchmark its performance against alternatives, and build a comprehensive data package to support its further development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
Case Study: MT-802, a Successful BTK-Degrading PROTAC Utilizing a PEG7 Linker
A Comparative Analysis of a Potent BTK Degrader for Researchers and Drug Development Professionals
This guide provides a detailed examination of MT-802, a successful Proteolysis Targeting Chimera (PROTAC) that leverages a 7-unit polyethylene glycol (PEG7) linker to induce the degradation of Bruton's Tyrosine Kinase (BTK). MT-802 serves as an exemplary case study in the rational design of potent and selective protein degraders. This document will objectively compare its performance with the clinically approved BTK inhibitor, ibrutinib, and another PROTAC, SJF620, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Introduction to BTK and the PROTAC Approach
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime therapeutic target.[2] Traditional small molecule inhibitors, such as ibrutinib, function by occupying the active site of the kinase. However, the emergence of resistance mutations, like the C481S substitution, can abrogate the efficacy of these inhibitors.[3][4]
PROTACs offer an alternative therapeutic strategy by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate the target protein entirely. These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker's composition and length are critical determinants of the PROTAC's efficacy.
MT-802: A Case Study in PEG7 Linker-Mediated BTK Degradation
MT-802 is a potent PROTAC that recruits BTK to the Cereblon (CRBN) E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation. A key structural feature of MT-802 is its PEG7 linker, which optimally orients the BTK and CRBN ligands to facilitate the formation of a productive ternary complex.
Performance Comparison: MT-802 vs. Ibrutinib and SJF620
The following table summarizes the performance of MT-802 in comparison to the BTK inhibitor ibrutinib and a related PROTAC, SJF620, which features a modified CRBN ligand and linker.
| Compound | Target(s) | Mechanism of Action | DC50 (nM) (Wild-Type BTK) | Dmax (%) (Wild-Type BTK) | Notes |
| MT-802 | BTK | PROTAC-mediated Degradation (recruits CRBN) | 14.6 | >99 | Degrades both wild-type and C481S mutant BTK. |
| Ibrutinib | BTK (and other kinases) | Covalent Inhibition | N/A (Inhibitor) | N/A (Inhibitor) | Efficacy is reduced by the C481S resistance mutation. |
| SJF620 | BTK | PROTAC-mediated Degradation (recruits CRBN) | 7.9 | Not explicitly stated | Developed as an analog of MT-802 with improved pharmacokinetic properties. |
Data Presentation:
The data clearly indicates that MT-802 is a highly potent degrader of wild-type BTK, achieving over 99% degradation at nanomolar concentrations. Notably, its efficacy is maintained against the ibrutinib-resistant C481S mutant, highlighting a key advantage of the PROTAC approach. SJF620, an analog of MT-802, demonstrates even greater potency in terms of its half-maximal degradation concentration (DC50).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of a target protein within cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells (e.g., NAMALWA, a human Burkitt's lymphoma cell line) in appropriate cell culture plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTAC (e.g., MT-802) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
3. Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Separate the denatured proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
5. Western Blotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control. The DC50 and Dmax values can then be calculated from the dose-response curves.
TR-FRET Binding Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the binding affinity of a PROTAC to its target protein and the E3 ligase.
1. Reagents and Plate Preparation:
-
Prepare assay buffer (e.g., HEPES-based buffer with salt and detergent).
-
Use a low-volume 384-well plate for the assay.
2. Assay Procedure:
-
Add the fluorescently labeled tracer, the terbium-labeled antibody, and the biotinylated protein (either BTK or CRBN) to the wells.
-
Add serial dilutions of the PROTAC (e.g., MT-802) to the wells.
-
Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
3. Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Calculate the ratio of the acceptor and donor fluorescence intensities.
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50 value, which can be converted to a binding affinity constant (Ki).
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified schematic of the BTK signaling pathway initiated by B-cell receptor activation.
PROTAC Mechanism of Action
This diagram outlines the general workflow of PROTAC-mediated protein degradation.
Caption: General workflow illustrating PROTAC-induced ubiquitination and proteasomal degradation of a target protein.
Conclusion
The case of MT-802 demonstrates the successful application of a PEG7 linker in the design of a potent and selective BTK-degrading PROTAC. Its ability to overcome clinically relevant resistance mechanisms associated with traditional inhibitors underscores the therapeutic potential of the PROTAC modality. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery.
References
The Influence of Linkers on PROTAC Efficacy: A Comparative Analysis of DC50 and Dmax
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The length, composition, and rigidity of the linker profoundly impact the efficacy of a PROTAC, primarily measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). This guide provides an objective comparison of PROTACs with different linkers, supported by experimental data, to inform the design of next-generation protein degraders.
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the entire removal of the target protein.[1] The efficacy of a PROTAC is largely defined by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achievable.[3][4] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.
The linker connecting the two ends of a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The characteristics of the linker, such as its length, chemical composition (e.g., alkyl chains, polyethylene glycol (PEG) units), and rigidity, directly influence the geometry of this complex and, consequently, the efficiency of protein degradation.
Comparative Analysis of PROTACs with Different Linkers
The following table summarizes experimental data from various studies, highlighting the impact of linker modifications on the DC50 and Dmax values of PROTACs targeting different proteins.
| Target Protein | E3 Ligase | Linker Type/Modification | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/ether, 12 atoms | Submicromolar | >90 | |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/ether, 21 atoms | 3 | 96 | |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/ether, 29 atoms | 292 | 76 | |
| Estrogen Receptor-α (ER-α) | pVHL | Hydrocarbon chain, 12 atoms | ~100 | >80 | |
| Estrogen Receptor-α (ER-α) | pVHL | Hydrocarbon chain, 16 atoms | ~10 | >90 | |
| Estrogen Receptor-α (ER-α) | pVHL | Hydrocarbon chain, 21 atoms | ~1000 | <60 | |
| CRBN | VHL | Alkyl chain, 9 atoms | Potent | High | |
| CRBN | VHL | PEG, 3 units | Weak | Low | |
| BRD4 | CRBN | PEG-based | Potent | High | |
| BRD4 | CRBN | Macrocyclic PEG-based | Potent (comparable to linear) | High |
Signaling Pathway and Experimental Workflow
To understand how PROTACs function and how their efficacy is evaluated, it is essential to visualize the underlying biological pathway and the experimental procedures.
Caption: Mechanism of PROTAC-mediated protein degradation.
The experimental workflow to determine the DC50 and Dmax of a PROTAC typically involves treating cultured cells with varying concentrations of the compound and then quantifying the remaining target protein levels.
Caption: Experimental workflow for DC50/Dmax determination.
Experimental Protocols
Accurate and reproducible determination of DC50 and Dmax values is crucial for the evaluation and optimization of PROTACs. Below are detailed protocols for commonly used methods.
Western Blotting for DC50 and Dmax Determination
This method provides information on protein size and is considered a gold standard for protein quantification.
1. Cell Culture and Treatment:
-
Culture cells (e.g., MOLM-13 for FLT3-targeting PROTACs) in appropriate media (e.g., RPMI-1640) at 37°C with 5% CO2.
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight if necessary.
-
Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is from 0.1 nM to 1000 nM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).
4. Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
In-Cell ELISA for Higher Throughput Screening
This method offers a higher throughput alternative to Western blotting for determining DC50 and Dmax.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 50,000 cells/well).
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control as described in the Western blot protocol.
2. Cell Fixation and Permeabilization:
-
After treatment, carefully remove the medium and fix the cells with a fixation solution for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Quench endogenous peroxidases with a quenching solution for 20 minutes.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with a permeabilization buffer for 10 minutes.
-
Wash the wells three times with PBS.
3. Immunodetection:
-
Block the wells with a blocking buffer for 1.5 hours.
-
Add the primary antibody against the target protein and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with a wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the wells three times with a wash buffer.
4. Signal Development and Data Analysis:
-
Add a colorimetric HRP substrate and incubate until sufficient color development.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the absorbance values to a cell viability assay or a loading control protein.
-
Plot the normalized values against the PROTAC concentration to determine the DC50 and Dmax.
References
A Comparative Guide to PROTAC Linkers: Evaluating the Impact on Ternary Complex Stability and Degradation Efficacy
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery. The chemical linker connecting the target-binding and E3-binding moieties is a critical determinant of a PROTAC's success, profoundly influencing the stability of this ternary complex, as well as the overall efficacy, selectivity, and pharmacokinetic properties of the molecule.
This guide provides a comparative analysis of different PROTAC linker types, with a focus on understanding the potential effects of a hybrid Benzyl-PEG linker, such as Benzyl-PEG7-THP. While direct comparative data for this compound is not extensively available in the public domain, we can infer its properties by examining related linker structures. This guide will present a comparative analysis based on a well-studied system—PROTACs targeting the bromodomain-containing protein 4 (BRD4)—to illustrate the impact of linker composition on performance.
The Role of the Linker in PROTAC Function
The linker is not a passive spacer; it plays a crucial role in:
-
Ternary Complex Formation and Stability: The length, flexibility, and chemical composition of the linker dictate the relative orientation of the target protein and E3 ligase. An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[1]
-
Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability. For instance, polyethylene glycol (PEG) linkers can enhance hydrophilicity and solubility, while more rigid or alkyl-based linkers can influence cell permeability and conformational dynamics.[2]
The This compound linker combines a flexible, hydrophilic PEG chain with a more rigid benzyl group. This hybrid structure is designed to offer a balance of properties:
-
Flexibility and Solubility: The PEG7 component provides sufficient length and flexibility to span the distance between the target and E3 ligase, while also improving the solubility of the PROTAC.
-
Conformational Constraint: The benzyl group introduces a degree of rigidity, which can help to pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty upon binding to the ternary complex.[3]
-
Potential for Pi-Stacking Interactions: The aromatic ring of the benzyl group can engage in pi-stacking interactions with residues on the surface of the target protein or E3 ligase, further stabilizing the ternary complex.
Comparative Analysis of PROTAC Linker Performance
To illustrate the impact of linker composition on PROTAC efficacy, we present a summary of data from a representative study on BRD4-targeting PROTACs. This data highlights the differences in performance between PROTACs with varying linker types.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize key performance indicators for BRD4-targeting PROTACs with different linker compositions. The data is collated from studies investigating the structure-activity relationship of PROTAC linkers.
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC (Representative) | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Alkyl Chain (10 atoms) | 50 | >90 | HEK293T |
| PROTAC B | PEG Chain (4 units) | 15 | >95 | HEK293T |
| PROTAC C | Rigid Piperazine-based | 8 | >95 | HEK293T |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: Impact of Linker Composition on Ternary Complex Formation
| PROTAC (Representative) | Linker Type | Ternary Complex Kd (nM) | Cooperativity (α) | Biophysical Method |
| PROTAC A | Alkyl Chain (10 atoms) | 120 | 2.5 | SPR |
| PROTAC B | PEG Chain (4 units) | 45 | 8.0 | SPR |
| PROTAC C | Rigid Piperazine-based | 25 | 15.2 | SPR |
Kd: Dissociation constant of the ternary complex. Cooperativity (α) is the factor by which the affinity of one protein for the PROTAC is enhanced by the presence of the other.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) in 6-well plates. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the extent of protein degradation relative to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[4]
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This method directly measures the binding kinetics and affinity of the ternary complex.
-
Materials and Reagents: SPR instrument and sensor chip, purified E3 ligase, target protein, and PROTAC.
-
Immobilization of E3 Ligase: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd_binary).
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface to measure the formation and dissociation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (Kd_ternary) of the ternary complex. Calculate the cooperativity factor (α = Kd_binary / Kd_ternary).[5]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Prepare the purified proteins and PROTAC in the same matched buffer to minimize heats of dilution.
-
Binary Titrations: Perform two separate experiments: titrating the PROTAC into the target protein solution and titrating the PROTAC into the E3 ligase solution to determine the binary binding affinities (Kd1 and Kd2).
-
Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and E3 ligase.
-
Data Analysis: Analyze the data to determine the binding affinity (Kd_ternary), enthalpy (ΔH), and stoichiometry (n) of ternary complex formation. Calculate the cooperativity factor.
NanoBRET™ Ternary Complex Assay
This assay allows for the real-time measurement of ternary complex formation within living cells.
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuciferase (NLuc) enzyme and the E3 ligase fused to a HaloTag protein.
-
Assay Setup: Plate the engineered cells in a 96-well plate and add the HaloTag ligand, which is a fluorescent acceptor.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Measurement: Add the NLuc substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
Mandatory Visualization
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the PROTAC Landscape: A Comparative Guide to Flexible and Rigid Linkers in Structural Design
Researchers, scientists, and drug development professionals are increasingly turning to Proteolysis Targeting Chimeras (PROTACs) as a revolutionary approach to target disease-causing proteins. A critical and often underestimated component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The structural characteristics of this linker, specifically its flexibility or rigidity, profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of PROTACs featuring flexible versus rigid linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The linker is not merely a passive spacer; it plays an active and critical role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, ultimately compromising the degradation efficiency.[1]
The Great Divide: Flexible vs. Rigid Linkers
PROTAC linkers can be broadly categorized into two main types: flexible, such as alkyl and polyethylene glycol (PEG) chains, and rigid, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings.[1][] Each class of linker bestows distinct characteristics that influence the overall performance of the PROTAC molecule.
Flexible linkers , most commonly alkyl and PEG chains, are widely used due to their synthetic accessibility and the ease with which their length can be modified.[1] Alkyl chains offer a high degree of conformational flexibility, while PEG linkers are more hydrophilic, which can enhance the solubility and cell permeability of the PROTAC. In fact, approximately 54% of reported PROTACs utilize PEG linkers. However, the high flexibility of these linkers can come with an entropic penalty upon binding to the target protein and E3 ligase, potentially reducing the stability of the ternary complex.
Rigid linkers , on the other hand, introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. This rigidity can also enhance metabolic stability and may improve pharmacokinetic properties. However, the lack of flexibility can make it more challenging to achieve a productive ternary complex geometry if the linker is not optimally designed.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achieved. Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following table summarizes experimental data from various studies, comparing the performance of PROTACs with different linker types.
| Target Protein | E3 Ligase | Linker Type | Linker Description | DC50 | Dmax (%) | Reference |
| IRAK4 | CRBN | Flexible (Alkyl) | Long-chain aliphatic alkyl | - | - | |
| IRAK4 | CRBN | Rigid (Spirocyclic) | Spirocyclic pyridine scaffold | Doubled degradation activity | - | |
| Androgen Receptor (AR) | VHL | Flexible (PEG/Alkyl) | - | - | - | |
| Androgen Receptor (AR) | VHL | Rigid (Polar) | Pyridine/di-piperidine motif | < 1 nM | Potent AR depletion | |
| H-PGDS | CRBN | Flexible/Rigid Mix | - | 17.3 pM | Exceptionally potent | |
| SMARCA2/4 | VHL | Rigid (Aryl) | para-disubstituted aryl | - | - |
Visualizing PROTAC Action and Linker Conformations
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and the conformational differences between flexible and rigid linkers.
References
A Comparative Analysis of PROTAC Off-Target Effects: A Case Study of PEGylated vs. Non-PEGylated Linkers
In the landscape of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of efficacy and selectivity. Its composition and length govern the formation of a productive ternary complex between the target protein and the E3 ligase, ultimately influencing the degrader's overall performance, including its potential for off-target effects. This guide provides a comparative analysis of the off-target profiles of two well-characterized BET bromodomain degraders: MZ1 , which contains a polyethylene glycol (PEG) linker, and dBET1 , which utilizes a different linker chemistry.
While the specific request focused on a PEG7 spacer, the widely studied and representative PEG-containing PROTAC, MZ1, incorporates a shorter 3-unit PEG linker.[1] This guide will use MZ1 as a case study to explore the characteristics of a PEGylated linker and compare its proteome-wide selectivity against the non-PEGylated dBET1, providing researchers with a framework for assessing linker-dependent off-target liabilities.
Data Presentation: Quantitative Proteomic Selectivity
Global proteomics by mass spectrometry is the gold standard for assessing the selectivity of a PROTAC, offering an unbiased view of its impact on the entire proteome.[2][3] The following tables summarize quantitative data from studies that have profiled the off-target effects of MZ1 and dBET1.
Table 1: Off-Target Profile of MZ1 (PEG3 Linker)
This data is derived from a quantitative mass spectrometry analysis of HeLa cells treated with 1 µM MZ1 for 24 hours. A total of 5,674 proteins were quantified.[2][4]
| Protein Target | Description | Fold Change (log2) vs. DMSO | Significance |
| BRD4 | On-Target | Significant Decrease | Yes |
| BRD3 | On-Target | Significant Decrease | Yes |
| BRD2 | On-Target | Significant Decrease | Yes |
| Other Bromodomain Proteins | Off-Target | No significant change | No |
| All other quantified proteins (5,671) | Off-Target | No significant change | No |
Summary: MZ1 demonstrates high selectivity, with degradation confined to the intended BET family members. Notably, it shows preferential degradation of BRD4 over BRD2 and BRD3.
Table 2: Off-Target Profile of dBET1 (Non-PEG Linker)
This data is from a quantitative proteomic analysis of MV4;11 cells treated with 250 nM dBET1 for 2 hours, where 7,429 proteins were detected.
| Protein Target | Description | Fold Change vs. DMSO | Significance |
| BRD4 | On-Target | > 2-fold Decrease | Yes |
| BRD3 | On-Target | > 2-fold Decrease | Yes |
| BRD2 | On-Target | > 2-fold Decrease | Yes |
| All other quantified proteins (7,426) | Off-Target | No significant change | No |
Summary: dBET1 also exhibits high selectivity for BET bromodomains, with no significant off-target degradation observed across the thousands of other proteins quantified.
Mandatory Visualizations
Signaling and Experimental Diagrams
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental procedures involved in PROTAC research.
References
Safety Operating Guide
Personal protective equipment for handling Benzyl-PEG7-THP
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Benzyl-PEG7-THP, a PEG-based PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Chemical Identifier:
-
CAS Number: 230620-75-4
-
Molecular Formula: C26H44O9
-
Molecular Weight: 500.62
Hazard Identification: According to the Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]
-
Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[1]
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure risk. The following PPE is recommended:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[2][3][4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A laboratory coat is required to protect street clothing and skin from contamination. For procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any aerosols or dust. If ventilation is inadequate or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. |
Operational and Handling Procedures
Storage:
-
Store in a tightly sealed vial in a cool, dry, and well-ventilated area.
-
For long-term storage, keep the powder at -20°C, where it can be stable for up to 24 months.
-
Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Handling:
-
Wash hands and skin thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.
-
Avoid direct contact with skin and eyes.
-
Prepare and use solutions on the same day whenever possible.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth with water. Do NOT induce vomiting.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.
Spill and Disposal Plan
Spill Management:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Absorption: Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or universal binders.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.
Waste Disposal:
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste. All waste must be disposed of in an approved waste disposal plant. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, absorbent pads, and labware, must be collected in a designated, sealed container and disposed of as hazardous waste.
-
Labeling: Ensure all waste containers are clearly labeled with the contents.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
